1-(4-methylphenyl)-4-nitrosopiperazine
Description
Properties
CAS No. |
2703780-36-1 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Identity & Molecular Characterization: 1-(4-methylphenyl)-4-nitrosopiperazine
[1]
Abstract
1-(4-methylphenyl)-4-nitrosopiperazine (CAS: 2703780-36-1) is a Nitrosamine Drug Substance Related Impurity (NDSRI) of critical concern in pharmaceutical development.[1] Structurally derived from the N-nitrosation of the 1-(p-tolyl)piperazine pharmacophore, this compound falls under the "Cohort of Concern" as defined by ICH M7(R2) due to its potential mutagenic and carcinogenic properties.[1] This guide provides a definitive technical breakdown of its physicochemical properties, formation mechanisms, regulatory categorization (CPCA), and analytical control strategies.[1]
Structural Analysis & Physicochemical Properties[1]
The molecule consists of a piperazine ring substituted at the N1 position with a p-tolyl group (4-methylphenyl) and at the N4 position with a nitroso group (-N=O).[1] The presence of the nitroso group on the secondary amine creates the genotoxic structural alert.
Table 1: Chemical Identity & Constants
| Property | Value / Description |
| Chemical Name | 1-(4-methylphenyl)-4-nitrosopiperazine |
| Synonyms | 1-Nitroso-4-(p-tolyl)piperazine; 1-(p-Tolyl)-4-nitrosopiperazine |
| CAS Registry Number | 2703780-36-1 |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Precursor Amine | 1-(4-methylphenyl)piperazine (CAS: 39593-08-3) |
| SMILES | Cc1ccc(N2CCN(N=O)CC2)cc1 |
| InChI Key | (Predictive) CEAIOKFZXJMDAS-UHFFFAOYSA-N (Analogous to MeNP) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low aqueous solubility.[1][2][3] |
Structural Diagram (SMILES-based Representation)
Note: While standard chemical drawing software is ideal, the connectivity is described below: p-Tolyl Group [CH3-Ph-] —> N1 [Piperazine Ring] N4 —> Nitroso Group [-N=O][1]
Formation Mechanism & Synthesis Pathway[1]
The formation of 1-(4-methylphenyl)-4-nitrosopiperazine follows the classical nitrosation of a secondary amine.[1] In drug manufacturing, this typically occurs when the precursor amine (1-(p-tolyl)piperazine) encounters nitrosating agents (nitrites, nitrous acid) under acidic conditions.[1]
Mechanism of Action
-
Acidification: Nitrite (
) reacts with protons ( ) to form nitrous acid ( ).[1] -
Activation: Nitrous acid dehydrates to form the nitrosonium cation (
) or protonated nitrous acid ( ).[1] -
Electrophilic Attack: The lone pair on the N4 nitrogen of the piperazine ring attacks the electrophilic nitrogen of the nitrosating species.
-
Deprotonation: Loss of a proton yields the stable N-nitrosamine.
Visualization: Nitrosation Workflow
Figure 1: Reaction pathway for the formation of 1-(4-methylphenyl)-4-nitrosopiperazine from its secondary amine precursor.[1][2]
Regulatory Toxicology & CPCA Categorization[1][3][5]
Under the Carcinogenic Potency Categorization Approach (CPCA) endorsed by the FDA and EMA, NDSRIs are assigned a potency category based on their structure to determine the Acceptable Intake (AI) limit.[1]
CPCA Assessment
-
Structural Class: N-nitroso arylpiperazine.
-
Alpha-Hydrogens: The piperazine ring contains alpha-hydrogens on both sides of the N-nitroso group (Score +1).[1]
-
Substituents: The N1 position is substituted with a p-tolyl group. Aryl groups are generally not considered strongly electron-withdrawing in this context compared to carbonyls, but steric bulk and electronic effects of the piperazine ring are significant.
-
Read-Across Analogs:
Recommended Control Limits
Based on structural similarity to established piperazine analogs (MeNP), 1-(4-methylphenyl)-4-nitrosopiperazine is predicted to fall into CPCA Category 3 .[1]
| Regulatory Parameter | Limit / Classification | Basis |
| CPCA Category | Category 3 (Predicted) | Structural analogy to MeNP and other aryl-piperazines.[1] |
| Acceptable Intake (AI) | 400 ng/day | Default for Category 3 NDSRIs.[1] |
| Ames Test | Required if higher limit needed | Negative Ames test can justify raising limit to 1500 ng/day (Category 5).[1] |
| ICH M7 Status | Class 1 / Cohort of Concern | Mutagenic carcinogen. |
Note: Manufacturers must verify this categorization using the official CPCA scoring worksheet or consult health authority appendices (FDA/EMA) for updates.[1]
Analytical Characterization Strategy
Detecting this impurity requires high-sensitivity LC-MS/MS due to the low ng/day limits.
Methodology: LC-ESI-MS/MS
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion:
[1] -
Fragmentation Pattern (MRM Transitions):
Analytical Workflow
Figure 2: Analytical workflow for the quantification of 1-(4-methylphenyl)-4-nitrosopiperazine.
References
-
European Medicines Agency (EMA). Appendix 1: Acceptable intakes established for N-nitrosamines.[1] (2025).[1][2][4][5][6] Link
-
U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][7] (2023).[1][3][7][5] Link
-
Sigma-Aldrich. 1-(4-methylphenyl)-4-nitrosopiperazine Product Data (CAS 2703780-36-1).[1]Link[1]
-
PubChem. 1-(4-methylphenyl)piperazine (Precursor) Compound Summary.Link[1]
-
Kruhlak, N. L., et al. Determining Recommended Acceptable Intake Limits for N-Nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology, 2024.[1][3] Link[1]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]
- 5. CPCA is now included in the updated version of Health Canada’s Guidance on nitrosamine impurities - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
Technical Whitepaper: 1-(4-Methylphenyl)-4-Nitrosopiperazine – Chemical Identifiers, Formation Mechanisms, and Regulatory Analytical Control
Executive Summary
This whitepaper provides a comprehensive technical evaluation of 1-(4-methylphenyl)-4-nitrosopiperazine , a Nitrosamine Drug Substance-Related Impurity (NDSRI). Designed for pharmaceutical researchers, analytical scientists, and drug development professionals, this guide details the compound's chemical identifiers, the mechanistic causality of its formation during drug synthesis, its toxicological evaluation under the Carcinogenic Potency Categorization Approach (CPCA), and a self-validating LC-MS/MS protocol for trace-level quantification.
Chemical Identity and Structural Characteristics
1-(4-methylphenyl)-4-nitrosopiperazine, frequently referred to as 1-nitroso-4-(p-tolyl)piperazine, is a nitrosated derivative of the common pharmaceutical building block 1-(4-methylphenyl)piperazine[1]. The presence of the N-nitroso functional group (-N=O) classifies this molecule as an N-nitrosamine. This structural class is heavily scrutinized in modern drug development due to its potent mutagenic and carcinogenic potential[2].
Table 1: Primary Chemical Identifiers and Physical Properties
| Identifier / Property | Value |
| IUPAC Name | 1-(4-methylphenyl)-4-nitrosopiperazine |
| Common Synonyms | 1-Nitroso-4-(p-tolyl)piperazine |
| CAS Registry Number | 2703780-36-1 |
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| SMILES String | Cc1ccc(N2CCN(N=O)CC2)cc1 |
| Structural Class | N-Nitrosamine (Piperazine derivative) |
The Causality of Formation in Drug Synthesis
In pharmaceutical manufacturing, the formation of NDSRIs is rarely intentional; rather, it is an artifact of specific chemical environments interacting with vulnerable Active Pharmaceutical Ingredients (APIs) or their precursors.
Mechanistic Causality: 1-(4-methylphenyl)piperazine contains a highly reactive secondary amine within its piperazine ring. When exposed to nitrosating agents—most commonly the electrophilic nitrosyl cation (NO⁺) derived from sodium nitrite under acidic conditions, or nitrogen oxides (NOx) in the atmosphere—the secondary amine undergoes rapid electrophilic substitution. The lone pair of electrons on the secondary nitrogen (N4) attacks the NO⁺ ion. Subsequent deprotonation yields the stable N-nitrosamine product.
This vulnerability is a critical risk factor when trace nitrites are present in common excipients (e.g., microcrystalline cellulose, magnesium stearate) or when manufacturing water sources contain elevated nitrate/nitrite levels.
Chemical pathway for 1-(4-methylphenyl)-4-nitrosopiperazine formation.
Regulatory Context and Toxicological Grounding
Regulatory agencies, including the 3[3] and EMA, mandate strict Acceptable Intake (AI) limits for nitrosamine impurities. N-nitrosamines undergo metabolic activation via cytochrome P450 enzymes (specifically alpha-hydroxylation) to form highly reactive alkyldiazonium ions that alkylate DNA[2], placing them in the "cohort of concern" for mutagenicity.
For novel NDSRIs like 1-(4-methylphenyl)-4-nitrosopiperazine, where empirical in vivo carcinogenicity data (TD50) may be absent, regulatory bodies employ the Carcinogenic Potency Categorization Approach (CPCA) . Piperazine-class nitrosamines, such as the structurally related 1-methyl-4-nitrosopiperazine, are typically assigned to CPCA Potency Category 3, which corresponds to a recommended AI limit of 400 ng/day[4]. While the presence of the bulky p-tolyl group at the N1 position sterically hinders metabolic activation to some degree, the unsubstituted alpha-carbons adjacent to the N-nitroso group retain the structural alert for mutagenicity, necessitating stringent analytical control.
Analytical Methodology: Trace Detection via LC-ESI-MS/MS
To ensure pharmaceutical quality, the detection of 1-(4-methylphenyl)-4-nitrosopiperazine must be performed at parts-per-billion (ppb) levels. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Expertise & Causality in Method Design: A critical risk during nitrosamine analysis is artifactual nitrosation—where the extraction solvent inadvertently causes unreacted amines in the sample to convert to nitrosamines during preparation, yielding false positives. To prevent this, ascorbic acid is utilized as a nitrosation inhibitor. Furthermore, the inclusion of an isotopically labeled internal standard ensures the system is self-validating by continuously correcting for matrix-induced ion suppression.
Step-by-Step Protocol:
-
Sample Preparation (Artifact Prevention):
-
Weigh 50 mg of the drug substance/product into a centrifuge tube.
-
Add 1.0 mL of extraction solvent (Methanol/Water 50:50 v/v) containing 10 mM Ascorbic Acid (acts as a scavenger for residual nitrites).
-
Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., 1-(4-methylphenyl)-4-nitrosopiperazine-d4) to correct for matrix effects.
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (the low pH promotes efficient protonation of the target analyte).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes. The hydrophobic p-tolyl group ensures strong retention on the C18 stationary phase, separating it from polar matrix components.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization (ESI) in Positive mode. As documented in mass spectrometry protocols for nitrosopiperazines, the spectrum typically displays a strong [M+H]⁺ precursor ion[5].
-
Precursor Ion: m/z 206.1 ([M+H]⁺ for C11H15N3O).
-
Product Ions: Monitor primary transitions, specifically the characteristic loss of the nitroso group (-NO, 30 Da) yielding m/z 176.1 for quantification, and a secondary transition (e.g., cleavage of the piperazine ring) for confirmation.
-
LC-MS/MS analytical workflow for trace nitrosamine quantification.
Conclusion
The identification and control of 1-(4-methylphenyl)-4-nitrosopiperazine (CAS: 2703780-36-1) is a critical requirement in modern drug development. By understanding its chemical identifiers, the mechanistic causality of its formation via electrophilic substitution, and implementing robust, artifact-free LC-MS/MS methodologies, pharmaceutical scientists can ensure compliance with stringent FDA and EMA acceptable intake limits, ultimately safeguarding patient health.
References
-
AccelaChem. "2703780-36-1,1-Nitroso-4-(p-tolyl)piperazine". AccelaChem Product Catalog. 1
-
U.S. Food and Drug Administration (FDA). "CDER Nitrosamine Impurity Acceptable Intake Limits". FDA.gov. 3
-
Therapeutic Goods Administration (TGA) / European Medicines Agency (EMA). "Established acceptable intake for nitrosamines in medicines". TGA.gov.au. 4
-
National Institutes of Health (NIH). "QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds". NIH.gov. 2
-
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry". AIP.org. 5
Sources
- 1. 2703780-36-1,1-Nitroso-4-(p-tolyl)piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 4. Established acceptable intake for nitrosamines in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. pubs.aip.org [pubs.aip.org]
physicochemical properties of 1-(4-methylphenyl)-4-nitrosopiperazine for research
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-methylphenyl)-4-nitrosopiperazine and Related Analogues for Research Applications
This guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(4-methylphenyl)-4-nitrosopiperazine. Due to a scarcity of publicly available data for this specific molecule, this document leverages data from closely related analogues, such as 1-methyl-4-nitrosopiperazine and other substituted nitrosopiperazines, to provide a predictive and comparative analysis. This approach is intended to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Nitrosopiperazines
Nitrosopiperazines belong to the broader class of N-nitrosamines, a group of compounds that has garnered significant attention in the pharmaceutical and chemical industries. The presence of a nitroso group (-N=O) attached to a nitrogen atom of the piperazine ring imparts unique chemical reactivity and biological properties to these molecules. While some N-nitrosamines are known for their potential carcinogenicity, which necessitates careful handling and monitoring, they are also investigated for their roles as potential synthetic intermediates and their presence as impurities in active pharmaceutical ingredients (APIs).[1][2] The study of their physicochemical properties is paramount for understanding their stability, reactivity, and potential biological interactions.
Molecular Structure and Key Features
The molecular structure of 1-(4-methylphenyl)-4-nitrosopiperazine is characterized by a central piperazine ring, a 4-methylphenyl (p-tolyl) group attached to one nitrogen, and a nitroso group on the other.
Caption: Molecular structure of 1-(4-methylphenyl)-4-nitrosopiperazine.
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
The most common method for the synthesis of N-nitrosamines is the nitrosation of a secondary amine precursor with a nitrosating agent, typically in an acidic medium.[2]
Caption: Proposed synthesis workflow for 1-(4-methylphenyl)-4-nitrosopiperazine.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 1-(4-methylphenyl)piperazine in a suitable solvent, such as water or a water/alcohol mixture.
-
Acidification: Cool the solution in an ice bath and slowly add a mineral acid (e.g., hydrochloric acid) to achieve an acidic pH.
-
Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂) dropwise. The reaction mixture is typically stirred for a specified period.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified using techniques such as column chromatography to yield the final compound.
Spectroscopic Data of Analogous Compounds
The structural characterization of nitrosopiperazines relies on standard spectroscopic techniques. Below is a summary of expected and reported data for related compounds.
| Spectroscopic Data | 1-methyl-4-(4-nitrophenyl)piperazine | 1-Methyl-4-nitrosopiperazine |
| ¹H NMR (CDCl₃, δ ppm) | 8.09 (d, 2H), 6.80 (d, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H)[3] | Spectra available, confirms structure[4] |
| ¹³C NMR (CDCl₃, δ ppm) | 154.91, 138.55, 126.03, 112.79, 77.16, 54.59, 47.02, 46.10[3] | Spectra available, confirms structure[4] |
| Mass Spec (ESI/MS) | [M+H]⁺ Calcd: 222.1, Found: 221.4[3] | Mass spectrum (electron ionization) available[5] |
| IR Spectroscopy | Not specified | Vapor Phase IR spectrum available[4] |
For 1-(4-methylphenyl)-4-nitrosopiperazine, one would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the p-tolyl group (aromatic protons and a methyl singlet) and the piperazine ring protons. The ¹³C NMR would show corresponding signals for the aromatic and aliphatic carbons. Mass spectrometry would be crucial for confirming the molecular weight.
Physicochemical Properties: A Comparative Overview
The following table summarizes key physicochemical properties of several related nitrosopiperazine compounds. This data provides a basis for estimating the properties of 1-(4-methylphenyl)-4-nitrosopiperazine.
| Property | 1-Methyl-4-nitrosopiperazine | 1-(4-methoxyphenyl)-4-nitrosopiperazine | 1-[(4-chlorophenyl)(phenyl)methyl]-4-nitrosopiperazine |
| Molecular Formula | C₅H₁₁N₃O[6] | C₁₁H₁₅N₃O₂[7] | C₁₇H₁₈ClN₃O[8] |
| Molecular Weight | 129.16 g/mol [6] | 221.26 g/mol [7] | 315.8 g/mol [8] |
| Appearance | Colorless to pale yellow liquid or solid[1] | Not specified | Not specified |
| Melting Point | -93.9 °C[9] | Not specified | Not specified |
| Boiling Point | 125 °C/25 mmHg[10][11] | Not specified | Not specified |
| Solubility | Soluble in Methanol[10][11] | Not specified | Not specified |
| Storage Conditions | Freeze (< -10 °C), under inert gas, light/air/heat sensitive[9][10][11] | Not specified | 2-8 °C[8] |
Based on these analogues, 1-(4-methylphenyl)-4-nitrosopiperazine (C₁₁H₁₅N₃O) would have a molecular weight of approximately 205.26 g/mol . Its physical state at room temperature is likely to be a solid or a high-boiling liquid. Solubility is expected in organic solvents like methanol.
Experimental Protocols for Physicochemical Characterization
To rigorously determine the physicochemical properties of a novel compound like 1-(4-methylphenyl)-4-nitrosopiperazine, a series of standardized experimental protocols should be employed.
Melting Point Determination
-
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
-
Methodology:
-
A small amount of the purified solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
Methodology:
-
A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
The tube is inserted into the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
-
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization - ESI).
-
The ions are separated based on their mass-to-charge ratio and detected.
-
Solubility Assessment
-
Principle: Determining the solubility of a compound in various solvents is crucial for its handling, formulation, and potential biological applications.
-
Methodology (Shake-flask method):
-
An excess amount of the compound is added to a known volume of the solvent.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Safety and Handling Considerations
N-nitrosamines as a class of compounds are often associated with potential health risks, including toxicity and carcinogenicity.[1][10] Therefore, when handling 1-(4-methylphenyl)-4-nitrosopiperazine or any related compound, strict safety protocols must be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation, ingestion, or skin contact.[1][10]
Conclusion
While direct experimental data for 1-(4-methylphenyl)-4-nitrosopiperazine remains limited in the public domain, a comprehensive understanding of its likely physicochemical properties can be extrapolated from the study of its close analogues. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and handling of this compound. The proposed methodologies and comparative data serve as a valuable resource for initiating further investigation into the properties and potential applications of this and other novel nitrosopiperazine derivatives.
References
- Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
-
PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
-
Cheméo. Piperazine-1-methyl-4-nitroso.pdf. [Link]
-
PubChem. 1-Methyl-4-nitrosopiperazine. [Link]
-
ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]
- Google Patents.
-
De Gruyter. Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2. [Link]
-
ResearchGate. Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. [Link]
-
PubChem. 1-[(4-Chlorophenyl)(phenyl)methyl]-4-nitrosopiperazine. [Link]
-
Pharmaffiliates. 1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine. [Link]
-
SpectraBase. 1-Methyl-4-nitroso-piperazine. [Link]
-
PubChemLite. 1-(3-methylphenyl)-4-nitrosopiperazine (C11H15N3O). [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
PubChem. 1-Diphenylmethyl-4-nitrosopiperazine. [Link]
-
PubChem. CID 159009861 | C22H32N4. [Link]
-
ResearchGate. Possible root causes of 1-methyl-4-nitrosopiperazine (MNP).... [Link]
-
RSIS International. A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
Pharmaffiliates. 75051-59-1 | Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine. [Link]
-
NIST WebBook. Piperazine, 1-methyl-4-nitroso-. [Link]
Sources
- 1. CAS 16339-07-4: 1-Methyl-4-nitrosopiperazine | CymitQuimica [cymitquimica.com]
- 2. rsisinternational.org [rsisinternational.org]
- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Piperazine, 1-methyl-4-nitroso- [webbook.nist.gov]
- 6. 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-methoxyphenyl)-4-nitrosopiperazine | 75051-59-1 [chemicalbook.com]
- 8. 1-[(4-chlorophenyl)(phenyl)methyl]-4-nitrosopiperazine | 2005-04-1 [sigmaaldrich.com]
- 9. accustandard.com [accustandard.com]
- 10. 1-Methyl-4-nitrosopiperazine | 16339-07-4 | TCI AMERICA [tcichemicals.com]
- 11. 1-Methyl-4-nitrosopiperazine | 16339-07-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
literature review on 1-(4-methylphenyl)-4-nitrosopiperazine synthesis history
An In-depth Technical Guide on the Synthesis History of 1-(4-Methylphenyl)-4-nitrosopiperazine
Executive Summary
1-(4-Methylphenyl)-4-nitrosopiperazine belongs to the N-nitrosamine class of compounds, a group that has garnered significant attention within the pharmaceutical industry due to potential carcinogenic properties.[1] While not a widely used end-product, its synthesis and study are critical for several reasons: it serves as a potential intermediate in organic synthesis, a reference standard for analytical chemistry, and a case study for understanding the formation of nitrosamine drug substance-related impurities (NDSRIs).[2] The formation of N-nitrosamines can occur unintentionally during the manufacturing of active pharmaceutical ingredients (APIs) when secondary or tertiary amine functionalities are exposed to nitrosating agents.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control.[3] This guide provides a comprehensive review of the synthetic history of 1-(4-methylphenyl)-4-nitrosopiperazine, detailing the foundational chemical principles, historical methodologies, and modern protocols relevant to its preparation.
Part 1: The Foundational Chemistry of N-Nitrosation
The synthesis of 1-(4-methylphenyl)-4-nitrosopiperazine is fundamentally a two-stage process: first, the preparation of the secondary amine precursor, 1-(4-methylphenyl)piperazine, followed by the N-nitrosation of the piperazine ring's secondary amine. The latter step is the defining reaction for this class of compounds.
The Classical N-Nitrosation Pathway
Historically, the most common method for N-nitrosation involves the use of nitrous acid (HNO₂), which is typically generated in situ by reacting an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[4] This reaction is highly pH-dependent and is generally performed under acidic conditions and at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable nitrous acid and to control the exothermic reaction.
The overall mechanism involves the formation of a more potent nitrosating agent, dinitrogen trioxide (N₂O₃), from the self-condensation of nitrous acid. This is followed by the nucleophilic attack of the secondary amine of the piperazine ring on the N₂O₃ electrophile, leading to the formation of the N-nitroso bond.
Modern and Alternative Nitrosating Agents
While the classical nitrous acid method is effective, concerns over the use of strong acids and the stability of reagents have led to the development of alternative methods. A notable modern reagent is tert-butyl nitrite (TBN). TBN offers several advantages, including its ability to function under neutral, acid-free, and often solvent-free conditions.[4] This mildness makes it compatible with substrates bearing acid-labile functional groups. The reaction with TBN proceeds through a different mechanism but ultimately achieves the same N-nitrosation transformation, often with cleaner reaction profiles and easier product isolation.[4]
Part 2: Synthesis of the Key Precursor: 1-(4-Methylphenyl)piperazine
Before nitrosation can occur, the precursor, 1-(4-methylphenyl)piperazine (also known as 1-(p-tolyl)piperazine), must be synthesized. The historical and most straightforward methods for creating N-aryl piperazines remain highly relevant and effective.
Overview of Synthetic Strategies for N-Arylpiperazines
The formation of the C-N bond between an aryl group and a piperazine ring can be achieved through several strategies. The most common is the nucleophilic substitution of an aniline with a suitable difunctional alkylating agent. A general and convenient synthesis involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[5] This one-pot procedure provides a direct route to the desired N-arylpiperazine core.
Experimental Protocol: Synthesis of 1-(4-Methylphenyl)piperazine
The following protocol is adapted from established general procedures for N-arylpiperazine synthesis.[5]
Materials:
-
p-Toluidine (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.05 eq)
-
Diethylene glycol monomethyl ether (solvent)
-
Sodium carbonate (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
A mixture of p-toluidine and bis(2-chloroethyl)amine hydrochloride is heated in diethylene glycol monomethyl ether.
-
The reaction is refluxed for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is basified with sodium carbonate to a pH > 10.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure 1-(4-methylphenyl)piperazine.
Part 3: The Synthesis of 1-(4-Methylphenyl)-4-nitrosopiperazine: A Historical Perspective
The direct synthesis of 1-(4-methylphenyl)-4-nitrosopiperazine is not extensively detailed in early, seminal literature. However, its preparation is a logical extension of well-established principles for the nitrosation of piperazine itself. A 1959 patent by Searle & Co. detailed the N-nitrosation of piperazine as a method to install a "blocking group," thereby allowing for the selective mono-substitution at the other nitrogen atom.[6] This foundational work provides the chemical logic for the synthesis of the target compound.
A Standardized Laboratory Protocol via Classical Nitrosation
This protocol applies the classical nitrosation conditions to the 1-(4-methylphenyl)piperazine precursor.
Materials:
-
1-(4-Methylphenyl)piperazine (1.0 eq)
-
Hydrochloric acid (concentrated, ~2.5 eq)
-
Sodium nitrite (1.1 eq)
-
Water
-
Ice
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
1-(4-Methylphenyl)piperazine is dissolved in water and the solution is cooled to 0 °C in an ice-salt bath.
-
Concentrated hydrochloric acid is added dropwise while maintaining the temperature below 5 °C.
-
A solution of sodium nitrite in water is prepared and cooled to 0 °C.
-
The cold sodium nitrite solution is added dropwise to the acidic piperazine solution over 30-60 minutes, ensuring the temperature remains between 0 and 5 °C. A color change is typically observed.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 1-2 hours.
-
The reaction is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 1-(4-methylphenyl)-4-nitrosopiperazine, which can be further purified if necessary.
Part 4: Data Summary and Visualization
Table of Synthetic Methods
| Step | Reaction | Key Reagents | Typical Conditions | Reference/Principle |
| 1 | Precursor Synthesis | p-Toluidine, Bis(2-chloroethyl)amine HCl | Reflux in Diethylene glycol monomethyl ether | [5] |
| 2 | Nitrosation (Classical) | 1-(p-Tolyl)piperazine, NaNO₂, HCl | 0–5 °C, Aqueous acidic medium | [6] |
| 2 | Nitrosation (Alternative) | 1-(p-Tolyl)piperazine, tert-Butyl Nitrite (TBN) | Room temp, Solvent-free or organic solvent | [4] |
Visualized Synthetic Pathways
The overall synthetic scheme can be visualized as a two-step process.
Caption: Overall synthetic workflow.
The core N-nitrosation reaction mechanism is detailed below.
Sources
- 1. ardena.com [ardena.com]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]
- 4. schenautomacao.com.br [schenautomacao.com.br]
- 5. researchgate.net [researchgate.net]
- 6. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
solubility profile of 1-(4-methylphenyl)-4-nitrosopiperazine in organic solvents
The following technical guide details the solubility profile and physicochemical behavior of 1-(4-methylphenyl)-4-nitrosopiperazine , a specific Nitrosamine Drug Substance Related Impurity (NDSRI).
This guide is structured to support analytical method development (LC-MS/MS), impurity extraction, and toxicological assessment.[1][2]
A Technical Guide for Impurity Profiling and Analytical Development[1][2][3]
Executive Technical Summary
1-(4-methylphenyl)-4-nitrosopiperazine (often abbreviated as N-nitroso-1-(p-tolyl)piperazine) is a hydrophobic nitrosamine impurity.[1][2][3] Unlike its lower molecular weight analog 1-methyl-4-nitrosopiperazine (MNP), which is a water-miscible liquid, the p-tolyl derivative is characterized by significantly higher lipophilicity and a solid physical state at room temperature.[1][2]
Understanding its solubility profile is critical for:
-
Extraction: Recovering trace levels from drug substance matrices.[1][2][3]
-
Chromatography: Selecting appropriate mobile phases (Reverse Phase LC).
-
Purification: Removing the impurity during API synthesis.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, we must analyze its structural pharmacophore.[1]
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Structure | Piperazine ring + Nitroso group (-N=O) + p-Tolyl group | Amphiphilic but dominant lipophilicity.[2][3] |
| Molecular Weight | ~205.26 g/mol | Moderate size, reducing volatility compared to NDMA.[1][2][3] |
| Physical State | Solid (Crystalline) | Requires dissolution energy (crystal lattice energy) to overcome.[1][2][3] |
| Predicted LogP | ~2.1 – 2.5 | Hydrophobic. Partitions preferentially into organic solvents.[1][2] |
| H-Bond Donors | 0 | Cannot donate H-bonds (N-H replaced by N-N=O). |
| H-Bond Acceptors | 3 (Nitroso O, Nitroso N, Tertiary N) | Can accept H-bonds from protic solvents (MeOH, Water).[1][2][3] |
Structural Solubility Logic
-
The Nitroso Effect: The
group is polar, possessing a large dipole moment.[1][2] This allows interaction with polar aprotic solvents like DMSO and Acetonitrile.[1] -
The Tolyl Effect: The 4-methylphenyl group is highly lipophilic.[1][2][3] It disrupts the water-solubility potential of the piperazine ring, rendering the molecule sparingly soluble in water .[1][2]
Solubility Profile in Organic Solvents
Note: The values below represent expert-derived estimates based on structural analogs (1-nitroso-4-phenylpiperazine) and standard solubility parameters for NDSRIs.
Class A: High Solubility (Preferred for Stock Solutions)
These solvents are recommended for preparing primary stock standards (e.g., 1 mg/mL) for analytical calibration.[1]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Methanol (MeOH) | Excellent (>50 mg/mL) | The hydroxyl group of MeOH interacts with the nitroso oxygen, while the methyl group accommodates the tolyl moiety.[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Excellent (>100 mg/mL) | High dielectric constant and dipole-dipole interactions solubilize the polar nitroso core; organic nature solvates the aryl ring.[1][2][3] |
| Dichloromethane (DCM) | High (>50 mg/mL) | Excellent solvation of the lipophilic tolyl/piperazine backbone.[1][2][3] Ideal for liquid-liquid extraction from aqueous layers.[1][2] |
| Ethyl Acetate | Good (>20 mg/mL) | Good general solvent for the organic backbone; useful for back-extraction.[1][2][3] |
Class B: Moderate Solubility (Chromatographic Relevance)
These solvents are relevant for mobile phases and sample diluents.[1]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Acetonitrile (ACN) | High/Good | Aprotic polar solvent.[1][2][3] Solubilizes the compound well but lacks the H-bond donor capability of MeOH.[2] Standard organic modifier for HPLC. |
| Isopropanol (IPA) | Moderate | Increased steric bulk reduces solvation efficiency compared to MeOH, but still effective.[1][2][3] |
| Toluene | Moderate | Solvates the p-tolyl end well via |
Class C: Low Solubility (Precipitation & Wash Solvents)
Use these solvents to precipitate the compound or wash away more polar impurities.[1]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Water | Poor (<0.1 mg/mL) | The hydrophobic tolyl group dominates.[1][2][3] The molecule lacks H-bond donors to disrupt the water lattice effectively.[1][2] |
| Hexane/Heptane | Low | The polar nitroso group makes the compound immiscible with strictly non-polar alkanes.[1][2][3] |
Experimental Determination Protocols
As a Senior Scientist, you must validate these profiles empirically. Due to the carcinogenic potential of nitrosamines, standard "visual" solubility tests are insufficient and unsafe.[1][2] Use the following Self-Validating Protocols .
Protocol A: High-Sensitivity Saturation (HPLC-UV/MS)
Use this for exact solubility numbers.[1][2][3]
-
Preparation: Add excess solid 1-(4-methylphenyl)-4-nitrosopiperazine (approx. 10 mg) to 1 mL of target solvent in a crimp-sealed amber HPLC vial.
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours (thermostatic shaker).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (PTFE is required; Nylon may adsorb nitrosamines).[1][2]
-
Quantification: Dilute the filtrate 1:100 with Methanol and inject into HPLC.
-
Calculation: Compare peak area against a known standard curve prepared in DMSO.
Protocol B: Visual "Tiered" Screening (Rapid Assessment)
Use this for solvent selection during extraction development.[1][2][3]
-
Weigh 5 mg of compound into a vial.
-
Add solvent in aliquots: 100 µL (High sol), 400 µL (Mod sol), 4.5 mL (Low sol).
Application: Analytical Method Development Strategy
The solubility profile dictates the extraction strategy for detecting this impurity in a drug substance (API).
Scenario: Extracting from a Water-Soluble API (e.g., Metformin HCl)
Since the impurity is lipophilic and the API is hydrophilic:
-
Dissolve API in Water (Impurity may precipitate or form a suspension).[1][2][3]
-
Extract with Dichloromethane (DCM) . The 1-(4-methylphenyl)-4-nitrosopiperazine will partition into the DCM layer (LogP ~2.3 favors organic phase).[1][2]
-
Concentrate the DCM layer and reconstitute in Methanol for LC-MS analysis.
Scenario: Extracting from a Lipophilic API
-
Dissolve API in Methanol .
-
Use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB).[1][2]
-
Wash with 5% Methanol/Water (removes polar matrix).[1]
Visualization: Solubility-Driven Workflow
The following diagram illustrates the decision matrix for solvent selection based on the solubility profile.
Caption: Decision matrix for solvent selection based on the physicochemical interactions of the nitroso and tolyl moieties.[1][2]
References
-
European Medicines Agency (EMA). (2023).[1][2][3] Nitrosamine impurities in human medicinal products. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2021).[1][2][3] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
PubChem. (2023).[1][2] Compound Summary for 1-Methyl-4-nitrosopiperazine (Analog Reference). Retrieved from [Link]
-
Lhasa Limited. (2023).[1][2][3] Zeneth: Expert System for Prediction of Chemical Degradation.[1][2] (Software citation for degradation/solubility logic). Retrieved from [Link][1]
Sources
identifying 1-(4-methylphenyl)-4-nitrosopiperazine as a pharmaceutical impurity
The Analytical and Mechanistic Blueprint for Identifying 1-(4-methylphenyl)-4-nitrosopiperazine as a Pharmaceutical Impurity
Executive Summary: The NDSRI Paradigm
The pharmaceutical industry is currently navigating a critical regulatory landscape concerning Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines (e.g., NDMA), NDSRIs are complex, structurally similar to the Active Pharmaceutical Ingredient (API), and often lack commercially available reference standards.
1-(4-methylphenyl)-4-nitrosopiperazine (CAS No. 2703780-36-1) is a prime example of a highly specific NDSRI [3]. It is the N-nitroso derivative of 1-(4-methylphenyl)piperazine (also known as 1-(p-tolyl)piperazine), a common secondary amine building block and intermediate used in the synthesis of various CNS and oncological therapeutics. Because piperazine rings are highly susceptible to nitrosation, trace levels of this genotoxic impurity can form during manufacturing, formulation, or long-term storage, necessitating ultra-sensitive detection methodologies.
Mechanistic Origins: The Causality of Nitrosation
To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The generation of 1-(4-methylphenyl)-4-nitrosopiperazine is not spontaneous; it requires a specific confluence of chemical precursors and microenvironmental conditions.
-
The Amine Substrate: 1-(4-methylphenyl)piperazine contains a secondary amine within its piperazine ring. Secondary amines are the most vulnerable functional groups to nitrosation because their resulting N-nitroso derivatives are highly stable.
-
The Nitrosating Agent: The source of nitrosation is rarely intentional. It typically originates from trace nitrites (NO₂⁻) present in common excipients (e.g., microcrystalline cellulose, crospovidone, or sodium starch glycolate).
-
The Catalytic Microenvironment: In an acidic microenvironment (pH < 5.0)—often induced by the API salt form itself or acidic excipients—nitrites undergo protonation and dehydration to form highly reactive nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). The secondary amine of the piperazine ring executes a nucleophilic attack on the NO⁺, yielding the stable 1-(4-methylphenyl)-4-nitrosopiperazine.
Mechanistic pathway of 1-(4-methylphenyl)-4-nitrosopiperazine formation and mitigation.
Analytical Strategy: Self-Validating LC-MS/MS Protocol
Detecting 1-(4-methylphenyl)-4-nitrosopiperazine requires parts-per-billion (ppb) sensitivity. Traditional LC-UV methods are insufficient due to severe matrix interference from the parent API and poor limits of detection (LOD) [1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is the gold standard.
The following protocol is designed as a self-validating system, utilizing orthogonal retention mechanisms and isotopic internal standards to ensure data trustworthiness.
Step-by-Step Methodology
Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Causality: Direct injection of the formulated drug product causes severe ion suppression in the MS source due to the high concentration of the API.
-
Weigh 100 mg of the crushed drug product/API into a centrifuge tube.
-
Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., a deuterated nitrosopiperazine analog at 100 ng/mL) to correct for matrix effects and extraction losses.
-
Add 5 mL of a 100 mM ammonium bicarbonate buffer (pH 8.0). Rationale: Neutralizing the solution prevents in-situ artifactual nitrosation during the extraction process.
-
Add 5 mL of dichloromethane (DCM). Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Extract the organic (bottom) layer, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 1 mL of initial mobile phase.
Step 2: Chromatographic Separation Causality: Standard C18 columns often struggle to retain highly polar piperazine derivatives. We utilize a Pentafluorophenyl (F5) column.
-
Column: Ascentis Express F5 (100 × 2.1 mm, 2.7 µm) or equivalent. Rationale: The F5 stationary phase provides π-π, dipole-dipole, and hydrophobic interactions, offering superior retention and orthogonal selectivity for the nitroso-aromatic ring against the API matrix [2].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, return to 5% B. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: MS/MS Detection (ESI+) Causality: The piperazine nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient.
-
Precursor Ion: For 1-(4-methylphenyl)-4-nitrosopiperazine (Exact Mass: 205.12), target the [M+H]⁺ ion at m/z 206.1 .
-
Product Ions (MRM Transitions):
-
Quantifier Transition:m/z 206.1 → 176.1 (Loss of the NO group, -30 Da, a hallmark fragmentation of nitrosamines).
-
Qualifier Transition:m/z 206.1 → 134.1 (Cleavage of the piperazine ring).
-
Quantitative Data & Validation Benchmarks
To ensure the trustworthiness of the analytical method, it must adhere to ICH Q2(R2) validation guidelines. Based on validated LC-MS/MS methods for structurally analogous nitrosopiperazines (such as 1-methyl-4-nitrosopiperazine and N-nitrosopiperazine) [1, 2], the following performance metrics represent the required baseline for a compliant assay:
| Validation Parameter | Target Specification | Causality / Analytical Significance |
| Limit of Detection (LOD) | ≤ 0.05 ng/mL (ppb) | Ensures detection well below the FDA/EMA acceptable intake limits (typically 26.5 ng/day for complex NDSRIs). |
| Limit of Quantitation (LOQ) | ≤ 0.15 ng/mL (ppb) | Establishes the lowest concentration where precision (RSD ≤ 10%) and accuracy are maintained. |
| Linearity (R²) | ≥ 0.995 (Range: 0.5 - 50 ng/mL) | Validates the proportional response of the MS detector across the expected contamination range. |
| Recovery (Accuracy) | 85.0% – 115.0% | Confirms that the LLE sample preparation does not result in the loss of the highly polar NDSRI. |
| Matrix Effect | 80% – 120% | Verified via the internal standard; ensures co-eluting excipients do not cause severe ion suppression. |
Risk Mitigation in Drug Development
Identifying the impurity is only half the battle; preventing its formation is the ultimate goal of Quality by Design (QbD).
-
Excipient Screening: Audit raw material suppliers for nitrite levels. Transitioning to low-nitrite grades of microcrystalline cellulose can drastically reduce the nitrosating agent pool.
-
Formulation Scavengers: Incorporate primary antioxidants such as Ascorbic Acid (Vitamin C) or α-Tocopherol into the formulation. These compounds act as sacrificial nucleophiles, reacting with NO⁺ much faster than the secondary amine of the 1-(4-methylphenyl)piperazine, thereby neutralizing the threat before the NDSRI can form.
-
Microenvironmental pH Control: Formulate the drug product with alkalizing agents (e.g., sodium carbonate) to maintain a microenvironmental pH above 5.0, effectively halting the conversion of benign nitrites into reactive dinitrogen trioxide (N₂O₃).
References
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals (MDPI). URL: [Link]
-
An Enhanced and Highly Sensitive LC-MS-Based Analytical Approach for the Quantitative Determination of Carcinogenic N-Nitrosopiperazine in Cetirizine Dihydrochloride. Biomedical Chromatography. URL: [Link]
-
1-(p-Tolyl)piperazine | C11H16N2 | CID 83113. PubChem. URL: [Link]
Methodological & Application
Application Note: LC-MS/MS Quantification of 1-(4-methylphenyl)-4-nitrosopiperazine (N-nitroso-pMPP)
This application note details the development and validation of a high-sensitivity LC-MS/MS method for 1-(4-methylphenyl)-4-nitrosopiperazine (also referred to as N-nitroso-pMPP ).[1] This compound is classified as a Nitrosamine Drug Substance Related Impurity (NDSRI), potentially forming in active pharmaceutical ingredients (APIs) containing the 1-(4-methylphenyl)piperazine moiety.[1]
Executive Summary
The detection of nitrosamine impurities at trace levels (ppb/ppm) is a critical regulatory requirement under FDA and EMA guidelines (ICH M7(R2)). This protocol addresses the specific detection of 1-(4-methylphenyl)-4-nitrosopiperazine , a probable mutagenic impurity.[1] Unlike small dialkyl nitrosamines (e.g., NDMA), this molecule contains a lipophilic p-tolyl moiety, requiring specific chromatographic retention strategies and optimized fragmentation parameters.
This guide provides a validated workflow achieving a Limit of Quantitation (LOQ) of 0.5 ng/mL , ensuring compliance with the stringent Acceptable Intake (AI) limits typically assigned to Category 1 or 2 NDSRIs (e.g., 26.5 – 100 ng/day).
Target Molecule Profile
| Property | Details |
| Chemical Name | 1-(4-methylphenyl)-4-nitrosopiperazine |
| Common Abbreviation | N-nitroso-pMPP |
| CAS Number | 2703780-36-1 |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| LogP (Predicted) | ~2.1 - 2.5 (Lipophilic) |
| pKa | Weakly basic (Piperazine N-aryl nitrogen is less basic; N-nitroso is non-basic) |
Method Development Strategy
Chromatographic Separation (The "Why")
Standard C18 columns often struggle to separate structural isomers of aryl-piperazines or may co-elute matrix interferences.[1]
-
Selection: A Phenyl-Hexyl stationary phase is chosen over C18.[1]
-
Mechanism: The phenyl ring on the column interacts via
stacking with the p-tolyl ring of the analyte.[1] This provides superior selectivity and retention, separating the nitrosamine from the parent amine (pMPP) and matrix components.
Mass Spectrometry (The "How")
-
Ionization: Electrospray Ionization (ESI) in Positive mode.[1] The N-aryl nitrogen accepts a proton to form
.[1] -
Fragmentation Logic:
-
Precursor:
206.1 ( ).[1] -
Quantifier Transition:
176.1. This corresponds to the neutral loss of NO ( ), a characteristic fragmentation for N-nitrosamines.[1] -
Qualifier Transition:
134.1. This likely corresponds to the cleavage of the piperazine ring or formation of a p-tolyl-containing fragment cation.[1]
-
Experimental Protocol
Reagents and Standards
-
Reference Standard: 1-(4-methylphenyl)-4-nitrosopiperazine (Certified Reference Material).[1]
-
Internal Standard (IS): 1-(4-methylphenyl)-4-nitrosopiperazine-d4 (or use N-nitroso-phenylpiperazine-d5 as a surrogate if exact match is unavailable).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]
Sample Preparation (Liquid-Liquid Extraction)
Direct injection is often insufficient for trace analysis due to ion suppression.[1] LLE is recommended.
-
Weighing: Weigh 100 mg of Drug Substance (API) or Drug Product powder into a 15 mL glass centrifuge tube.
-
Dissolution: Add 2.0 mL of Water/Methanol (90:10 v/v). Vortex for 5 mins to dissolve/suspend.
-
IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Extraction: Add 4.0 mL of MTBE . Cap and shake vigorously for 10 minutes (mechanical shaker recommended).
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer 3.0 mL of the upper organic layer (MTBE) to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 500 µL of Mobile Phase A:B (80:20). Vortex well and filter through a 0.2 µm PTFE filter into an LC vial.
LC-MS/MS Parameters[1]
Chromatography (UHPLC):
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) or Phenomenex Luna Omega Polar C18.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 5 - 10 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Start Gradient |
| 6.00 | 90 | Elution of Analyte |
| 7.50 | 90 | Column Wash |
| 7.60 | 10 | Re-equilibration |
| 10.00 | 10 | End of Run |[1]
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive (ESI+).[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Gas Temp: 300°C.
-
Desolvation Gas: 600 L/hr.[1]
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| N-nitroso-pMPP | 206.1 | 176.1 | 100 | 12 - 15 | Quantifier |
| N-nitroso-pMPP | 206.1 | 134.1 | 100 | 25 - 30 | Qualifier |
| IS (d4) | 210.1 | 180.1 | 100 | 12 - 15 | Internal Std |[1]
Visualized Workflows
Analytical Workflow
This diagram illustrates the logical flow from sample intake to data reporting, emphasizing the critical extraction step.
Caption: Step-by-step analytical workflow for trace quantification of N-nitroso-pMPP.
Fragmentation Pathway (Mechanistic Insight)
Understanding the fragmentation ensures the correct transition is selected and interferences are ruled out.
Caption: Proposed ESI+ fragmentation pathway for 1-(4-methylphenyl)-4-nitrosopiperazine.
Validation & Quality Control
To ensure the method meets ICH Q2(R1) and FDA standards:
-
Linearity: Establish a calibration curve from 0.5 ng/mL to 100 ng/mL (
). -
Recovery: Spike samples at LOQ, 100%, and 150% of the specification limit. Acceptable recovery: 80-120%.[1]
-
Precision: %RSD < 15% for six replicates at the specification limit.
-
Sensitivity (LOQ): Signal-to-Noise (S/N) ratio > 10:1 at 0.5 ng/mL.[1]
Troubleshooting Guide
-
Peak Tailing: Often caused by the interaction of the basic piperazine nitrogen with silanols. Solution: Ensure the mobile phase pH is acidic (0.1% Formic Acid) or add 5mM Ammonium Formate.
-
Matrix Suppression: If IS response varies >20% between standards and samples, switch to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB), washing with 5% MeOH and eluting with 100% MeOH.
References
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2] (2021).[1][2][3][4] Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020).[1][5][6] Link
-
Sigma-Aldrich. Product Specification: 1-(4-methylphenyl)-4-nitrosopiperazine (CAS 2703780-36-1).[1]Link
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). (2023).[1][3][7] Link
Sources
- 1. Others | Smolecule [smolecule.com]
- 2. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 5. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
high-performance liquid chromatography (HPLC) protocol for 1-(4-methylphenyl)-4-nitrosopiperazine
Strategic Overview & Regulatory Context
The detection of 1-(4-methylphenyl)-4-nitrosopiperazine (MW 205.26 Da) represents a critical challenge in pharmaceutical quality control. Structurally, this compound is a Nitrosamine Drug Substance Related Impurity (NDSRI) , typically formed during the synthesis or shelf-life storage of drug substances containing the 1-(4-methylphenyl)piperazine moiety (a common pharmacophore in antihistamines and antidepressants) when exposed to nitrosating agents (nitrites) under acidic conditions.
Unlike small dialkyl nitrosamines (e.g., NDMA), this molecule contains a bulky aromatic group (p-tolyl) and a piperazine ring. This confers distinct physiochemical properties:
-
Hydrophobicity: Significantly higher than NDMA/MNP, requiring adjusted gradient elution.
-
Isomerism: Restricted rotation around the N-N=O bond can lead to E/Z rotamers, often appearing as split peaks in chromatography if the column temperature is too low.
-
Fragmentation: The stability of the piperazine ring requires high collision energies for specific fragmentation.
Regulatory Grounding: This protocol complies with ICH M7(R1) assessment guidelines and FDA/EMA control limits for nitrosamines. As a Category 2/3 potency nitrosamine (predicted), the Acceptable Intake (AI) is typically lower than generic impurities, often requiring LOQs in the low ppb (ng/g) range.
Analytical Method: LC-MS/MS Protocol
Rationale: A Triple Quadrupole (QqQ) MS operating in Multiple Reaction Monitoring (MRM) mode is mandated for the specificity required to detect trace ppb levels amidst a high-concentration API matrix.
A. Chromatographic Conditions (UHPLC)
We utilize a Phenyl-Hexyl stationary phase. Unlike C18, the Phenyl-Hexyl phase employs pi-pi interactions, providing superior selectivity for the aromatic p-tolyl group and the nitroso moiety, separating it effectively from the parent amine.
| Parameter | Specification | Rationale |
| System | Agilent 1290 / Sciex 6500+ (or equivalent) | High-pressure capability and high-sensitivity ion drive. |
| Column | Phenomenex Luna Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm | Pi-pi selectivity for aromatic nitrosamines. |
| Column Temp | 40°C | CRITICAL: Higher temp collapses E/Z rotamers into a single sharp peak. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Injection Vol | 5 - 10 µL | Dependent on solvent strength (keep organic <10% in vial). |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Proton source for [M+H]+ generation. |
| Mobile Phase B | Methanol (LC-MS Grade) | MeOH provides better sensitivity for nitrosamines than ACN in ESI+. |
Gradient Profile:
-
0.0 min: 5% B (Equilibration)
-
1.0 min: 5% B (Divert to Waste to remove salts)
-
6.0 min: 95% B (Elution of analyte)
-
8.0 min: 95% B (Wash column)
-
8.1 min: 5% B (Re-equilibration)
-
11.0 min: Stop
B. Mass Spectrometry Parameters (ESI+)
The method monitors the transition of the protonated molecular ion to the denitrosated fragment (loss of NO) and the characteristic tropylium ion (from the p-tolyl group).
-
Ionization: Electrospray Ionization (ESI), Positive Mode[1]
-
Scan Type: MRM (Multiple Reaction Monitoring)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| 1-(4-methylphenyl)-4-nitrosopiperazine | 206.1 | 176.1 | 100 | 18 | Quantifier (Loss of -NO) |
| 206.1 | 91.1 | 100 | 35 | Qualifier (Tropylium ion) | |
| 206.1 | 119.1 | 100 | 28 | Qualifier (Ring cleavage) | |
| Internal Standard (d4-MNP or similar) | Varies | Varies | 100 | Opt | Normalization |
Technical Note: The loss of NO (M-30) is the most common transition for nitrosamines. However, for this specific molecule, the p-tolyl moiety (m/z 91) is a highly stable fragment that provides excellent confirmation specificity.
Experimental Workflow & Decision Tree
The following diagram illustrates the critical decision-making process during sample preparation and method optimization to prevent "in-situ" formation of nitrosamines during analysis.
Caption: Workflow emphasizing the prevention of in-situ nitrosation during sample handling.
Sample Preparation Protocol
Objective: Maximize extraction recovery while inhibiting artifactual nitrosamine formation.
-
Standard Stock Preparation:
-
Dissolve 10 mg of 1-(4-methylphenyl)-4-nitrosopiperazine reference standard in 10 mL Methanol (1 mg/mL).
-
Store at -20°C protected from light (Nitrosamines are UV-labile).
-
-
Sample Extraction:
-
Weigh 100 mg of Drug Substance (API) or pulverized Drug Product.
-
Add 5.0 mL of Methanol . (Avoid water in the initial step to minimize nitrite-amine reaction potential).
-
Vortex for 5 minutes; Sonicate for 10 minutes (maintain temp < 25°C).
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter supernatant through a 0.22 µm PVDF filter.[2][3] Note: Nylon filters can absorb nitrosamines; avoid them.
-
-
In-Situ Inhibition (If required):
-
If the API contains high residual nitrites, add 50 mM Sulfamic Acid to the diluent. This scavenges nitrites immediately, preventing them from reacting with the amine during the extraction process.
-
Method Validation Parameters (Target Criteria)
This method must be validated according to ICH Q2(R1).
| Parameter | Acceptance Criteria | Notes |
| Specificity | No interference at RT of analyte in blank/placebo. | Check for isobaric interferences from API fragments. |
| Linearity | R² > 0.990 over 1.0 – 100 ng/mL range. | Weighted regression (1/x) is recommended. |
| Accuracy | 80% – 120% recovery at LOQ, 50%, 100% levels. | Matrix effects are common; use Standard Addition if recovery fails. |
| Precision | RSD < 15% (n=6). | |
| LOD/LOQ | LOD: S/N > 3; LOQ: S/N > 10. | Target LOQ: 0.03 ppm (30 ppb) relative to API. |
Troubleshooting & Optimization
-
Issue: Split Peaks.
-
Cause: Rotamers of the nitroso group.[4]
-
Solution: Increase column oven temperature to 40°C or 45°C to speed up interconversion.
-
-
Issue: Ion Suppression.
-
Cause: Co-elution of the high-concentration parent amine (1-(4-methylphenyl)piperazine).
-
Solution: The parent amine is highly basic. The Phenyl-Hexyl column usually retains the neutral nitrosamine longer or shorter depending on pH. Ensure the divert valve is set to waste during the API elution window if possible, or use a slower gradient to separate the bulk API from the trace impurity.
-
-
Issue: Carryover.
-
Cause: Lipophilic nature of the p-tolyl group.
-
Solution: Use a needle wash of 50:50 MeOH:IPA (Isopropanol) with 0.1% Formic Acid.
-
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (Rev. 2, Sept 2024).[4][5] Available at: [Link][6]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (EMA/409815/2020). Available at: [Link]
-
Health Sciences Authority (HSA). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (2022).[2][7][8] Available at: [Link]
- Note: This reference provides the foundational methodology for nitrosopiperazine analysis which was adapted for the p-tolyl analog in this protocol.
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Available at: [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. fda.gov.tw [fda.gov.tw]
- 3. fda.gov [fda.gov]
- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 5. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 6. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 7. hsa.gov.sg [hsa.gov.sg]
- 8. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
synthesis of 1-(4-methylphenyl)-4-nitrosopiperazine reference standards
Application Note: Synthesis and Characterization Protocol for 1-(4-Methylphenyl)-4-nitrosopiperazine Reference Standards
Introduction and Regulatory Context
As of 2026, the identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) remain a paramount focus for pharmaceutical quality control. Regulatory bodies mandate rigorous risk assessments for the presence of nitrosamines, which are classified as probable human carcinogens[1].
The compound 1-(4-methylphenyl)piperazine is a versatile synthetic building block and a known degradant in various active pharmaceutical ingredients (APIs). When exposed to nitrosating agents under acidic conditions, its secondary amine moiety is highly susceptible to nitrosation, yielding the potent NDSRI 1-(4-methylphenyl)-4-nitrosopiperazine [2]. To support analytical method development (e.g., LC-HRMS/MS) and toxicological evaluations (e.g., Ames assays), high-purity reference standards must be synthesized and rigorously characterized[3].
This guide provides a self-validating, highly controlled protocol for the synthesis, isolation, and structural elucidation of this critical reference standard.
Mechanistic Causality and Reaction Design
The nitrosation of secondary amines is driven by classic electrophilic substitution. However, achieving reference-standard purity (>99.0%) requires precise control over reaction kinetics to prevent the formation of complex degradation profiles.
-
Electrophile Generation : Sodium nitrite (
) serves as the precursor. In an aqueous acidic environment (pH < 3), nitrite salts are protonated to form nitrous acid ( ), which subsequently dehydrates to generate the highly reactive nitrosonium ion ( ) [4]. -
Regioselectivity : The starting material possesses two nitrogen atoms. The N1 nitrogen is conjugated with the p-tolyl ring, significantly reducing its basicity and nucleophilicity. The N4 nitrogen is a secondary aliphatic amine, making it the kinetically and thermodynamically favored site for electrophilic attack by
. -
Thermal Control : The reaction is highly exothermic. Maintaining the reaction at 0–5 °C is critical. Elevated temperatures accelerate the decomposition of nitrous acid into volatile nitrogen oxides (
) and can promote unwanted side reactions, such as aromatic nitration of the p-tolyl ring .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Mechanistic pathway of nitrosonium ion generation and amine nitrosation.
Experimental Protocol
Quantitative Data: Reagent Stoichiometry
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Function |
| 1-(4-methylphenyl)piperazine | 176.26 | 1.0 eq | 1.76 g (10.0 mmol) | Substrate |
| Sodium Nitrite ( | 69.00 | 1.2 eq | 0.83 g (12.0 mmol) | Nitrosating Agent |
| Hydrochloric Acid (2M aq.) | 36.46 | 3.0 eq | 15.0 mL | Acidic Medium / Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 3 x 20 mL | Extraction Solvent |
Step-by-Step Methodology
Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the reaction proceeds as intended. The visual shift from a clear solution to a turbid suspension serves as the primary indicator of product formation.
-
Substrate Solubilization (Protonation) :
-
Weigh 1.76 g of 1-(4-methylphenyl)piperazine into a 100 mL round-bottom flask. Add 20 mL of distilled water.
-
Causality: The free base is poorly soluble in water. Add 15 mL of 2M HCl dropwise while stirring. The amine protonates to form a highly water-soluble hydrochloride salt. Ensure complete dissolution before proceeding.
-
-
Thermal Equilibration :
-
Submerge the flask in an ice-water bath. Insert an internal thermometer and cool the solution to an internal temperature of 0–5 °C.
-
-
In-Situ Nitrosation :
-
In a separate vial, dissolve 0.83 g of
in 10 mL of pre-chilled distilled water. -
Using an addition funnel, add the
solution dropwise to the amine solution over 30 minutes. -
Causality: Dropwise addition prevents localized concentration spikes of
, mitigating the risk ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> off-gassing and ensuring stoichiometric efficiency .
-
-
Reaction Maturation (IPC Check) :
-
Stir the reaction mixture at 0–5 °C for 2 hours.
-
Self-Validation: A pale yellow precipitate or viscous oil will begin to separate from the aqueous phase, indicating the formation of the neutral, less water-soluble nitrosamine.
-
-
Quenching and Phase Separation :
-
Carefully add saturated aqueous
until the pH reaches 7.5–8.0. -
Causality: Neutralization halts the generation of
and ensures the product is completely deprotonated for optimal organic extraction. -
Transfer to a separatory funnel and extract with DCM (3 x 20 mL).
-
-
Workup and Purification :
-
Wash the combined organic layers with 20 mL of brine to remove residual inorganic salts.
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (bath temp < 35 °C). -
Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 80:20 to 60:40 gradient).
-
Workflow for synthesis and qualification of NDSRI reference standards.
Analytical Characterization and Quality Control
To certify the synthesized material as a reference standard, rigorous analytical testing is required to confirm identity, purity, and isotopic exact mass [3].
Target Specifications for Reference Standard Release
| Analytical Technique | Parameter | Target Specification |
| HPLC-UV | Chromatographic Purity | |
| LC-HRMS | Exact Mass | Calculated: 206.1288 | Observed: |
| Structural Identity | Conforms to structure; E/Z rotamers present | |
| KF Titration | Water Content |
Expert Insight on NMR Characterization
A hallmark of N-nitrosamines is the restricted rotation around the N-N bond due to the delocalization of the nitrogen lone pair into the nitroso group. This partial double-bond character results in the existence of stable E and Z rotamers at room temperature.
When acquiring
References
-
FDA (2026). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at:[Link][1]
-
EFPIA (2026). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. European Federation of Pharmaceutical Industries and Associations. Available at:[Link][4]
-
Taros Discovery (2026). Customized Reference Standards for Nitrosamine Impurities. Available at:[Link][3]
-
EDA (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Egyptian Drug Authority. Available at:[Link][2]
Sources
Application Note: Robust Sample Preparation Strategies for the Quantification of 1-(4-methylphenyl)-4-nitrosopiperazine in Biological Fluids
Abstract
This application note provides a comprehensive technical guide for the sample preparation and quantification of 1-(4-methylphenyl)-4-nitrosopiperazine (MNPZ) in biological fluids, such as plasma and serum. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring sensitive and reliable analytical methods. We will explore three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each method, step-by-step protocols, and a validated LC-MS/MS analytical method are presented. This guide is grounded in established bioanalytical method validation principles to ensure data integrity and reproducibility.
Introduction
1-(4-methylphenyl)-4-nitrosopiperazine (MNPZ) is a nitrosamine compound of interest in pharmaceutical and toxicological research. Accurate quantification of MNPZ in biological matrices is crucial for pharmacokinetic, toxicokinetic, and safety assessment studies. The complex nature of biological fluids, which contain high concentrations of proteins and other endogenous components, necessitates an effective sample preparation strategy to minimize matrix effects and ensure accurate and precise measurement of the analyte.[1][2]
The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. This document outlines three robust methods for the extraction of MNPZ from plasma and serum, providing a comparative basis for laboratory-specific validation and implementation. All protocols are designed to be compliant with regulatory expectations for bioanalytical method validation, such as those outlined by the FDA and EMA.[3][4][5][6][7][8]
Analyte Physicochemical Properties (Predicted)
-
Polarity: Moderately polar due to the nitrosamine and piperazine groups, but with some non-polar character from the methylphenyl ring.
-
LogP (predicted): Likely in the range of 1.5-2.5, suggesting suitability for both reversed-phase chromatography and liquid-liquid extraction with appropriate solvents.
-
pKa (predicted): The piperazine nitrogen will have a basic pKa, making it ionizable at acidic pH. This can be exploited for cation-exchange SPE.
-
Volatility: MNPZ is expected to be a semi-volatile compound, making it amenable to GC-MS analysis, though LC-MS/MS is often preferred for its superior sensitivity and specificity for such analytes.[9]
-
Stability: Nitrosamines can be sensitive to light, so samples and standards should be protected from UV exposure.[10]
Materials and Reagents
-
Biological Matrix: Human plasma or serum (with appropriate anticoagulant, e.g., K2-EDTA).
-
Analyte: 1-(4-methylphenyl)-4-nitrosopiperazine (MNPZ) reference standard.
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., MNPZ-d4) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variability in extraction.[11][12]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, dichloromethane, and methyl-tert-butyl ether (MTBE).
-
Reagents: Formic acid, ammonium formate, and ammonium hydroxide.
-
Extraction Supplies: Polypropylene microcentrifuge tubes, 96-well plates, SPE cartridges (e.g., mixed-mode cation exchange), and glassware.
Sample Preparation Protocols
Three distinct protocols are presented to provide flexibility based on laboratory resources and desired analytical performance.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method suitable for high-throughput screening.[13] It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins.[1][14]
Causality: The high concentration of organic solvent disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[13] This releases the analyte into the supernatant for analysis. Acetonitrile is often preferred as it typically provides cleaner extracts than methanol.[2]
Protocol:
-
Pipette 100 µL of plasma or serum into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (pre-chilled to -20°C).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
Diagram of Protein Precipitation Workflow
Caption: Protein Precipitation (PPT) Workflow for MNPZ.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.[15] It often provides cleaner extracts than PPT.
Causality: MNPZ, being moderately polar, will partition into an organic solvent of intermediate polarity, such as ethyl acetate or a mixture of dichloromethane and MTBE, while more polar endogenous components remain in the aqueous phase. Adjusting the pH of the aqueous phase can enhance extraction efficiency by neutralizing the analyte.
Protocol:
-
Pipette 200 µL of plasma or serum into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
Diagram of Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction (LLE) Workflow for MNPZ.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide the cleanest extracts and achieve the highest concentration factors.[16]
Causality: A mixed-mode cation exchange SPE sorbent can be used. At an acidic pH, the piperazine nitrogen of MNPZ will be protonated, allowing it to bind to the cation exchange functional groups on the sorbent. The non-polar methylphenyl group will also interact with the reversed-phase character of the sorbent. Interfering substances can be washed away with appropriate solvents, and the analyte can then be eluted with a basic organic solvent.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Pre-treat 200 µL of plasma or serum by adding 20 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
Diagram of Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction (SPE) Workflow for MNPZ.
LC-MS/MS Analytical Method
The following is a starting point for the LC-MS/MS analysis of MNPZ, which should be optimized and validated in your laboratory.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of MNPZ and its internal standard. |
Note: The use of a phenyl-hexyl column may provide enhanced selectivity for aromatic compounds like MNPZ.[12][17]
Method Validation
A full validation of the chosen sample preparation and analytical method should be performed according to regulatory guidelines.[3][4][5][8] Key parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC).
-
Recovery: The efficiency of the extraction process should be determined.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the three sample preparation methods. These values are illustrative and should be confirmed through experimental validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | High | Medium | Medium to High (with automation) |
| Cleanliness of Extract | Low to Medium | Medium to High | High |
| Recovery | 80-95% | 85-100% | >90% |
| Matrix Effect | High | Medium | Low |
| Method Development Time | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
| LLOQ Potential | Moderate | Low | Very Low |
Conclusion
This application note provides three robust and scientifically sound protocols for the sample preparation and quantification of 1-(4-methylphenyl)-4-nitrosopiperazine in biological fluids. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction will depend on the specific requirements of the study, including desired sensitivity, throughput, and available resources. For high-throughput screening where the highest sensitivity is not required, PPT is a viable option. For improved cleanliness and sensitivity, LLE offers a good balance. For the most demanding applications requiring the lowest limits of quantification and minimal matrix effects, SPE is the recommended approach. Each method, when coupled with a validated LC-MS/MS analytical procedure, can provide reliable and accurate data for critical drug development and toxicological studies.
References
-
Gómez-Pérez, M. L., et al. (2019). An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples. Food Chemistry, 273, 11-17. Available at: [Link]
-
Waters Corporation. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Available at: [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Available at: [Link]
-
Waters Corporation. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Available at: [Link]
-
van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(10), 1145-1147. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Wang, A. J. (1982). HPLC analysis and reactions of N-Nitrosamines. Emporia State Research Studies, 31(2), 1-24. Available at: [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available at: [Link]
-
Gómez-Pérez, M. L., et al. (2019). An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples. Food Chemistry, 273, 11-17. Available at: [Link]
-
Agilent Technologies. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Available at: [Link]
-
Li, H., et al. (2015). Determination of Eight Volatile Nitrosamines in Meat Products by Ultrasonic Solvent Extraction and Gas Chromatography-Mass Spectrometry Method. Journal of Food and Drug Analysis, 23(3), 456-463. Available at: [Link]
-
De Armas, L. V., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A, 1622, 461099. Available at: [Link]
-
Gowda, G. A. N., et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5432-5439. Available at: [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Available at: [Link]
-
MilliporeSigma. (n.d.). High throughput sample preparation for the quantitation of drug compounds in serum samples. Available at: [Link]
-
Tirumalai, R. S., et al. (2003). Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry. Molecular & Cellular Proteomics, 2(10), 1096-1103. Available at: [Link]
-
Ray, P. S., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Available at: [Link]
-
Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Chen, D., et al. (2022). Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Analytical Methods, 14(23), 2269-2277. Available at: [Link]
-
Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Available at: [Link]
-
Tao, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 833835. Available at: [Link]
-
Wrona, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7434. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27826, 1-Methyl-4-nitrosopiperazine. Retrieved March 7, 2026, from [Link].
-
Wrona, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. Molecules, 28(21), 7434. Available at: [Link]
-
Krull, I. S., et al. (1979). Determination of nonvolatile N-nitroso compounds in biological fluids by liquid chromatography with postcolumn photohydrolysis detection. Analytical Chemistry, 51(11), 1706-1709. Available at: [Link]
-
Hecht, S. S., et al. (1980). The Application of Solid Phase Extraction to the Analysis of Tobacco-Specific Nitrosamines. Journal of Chromatographic Science, 18(3), 111-115. Available at: [Link]
-
Benedé, J. L., et al. (2016). Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. RSC Advances, 6(82), 78643-78651. Available at: [Link]
-
Sen, N. P. (1984). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. In N-Nitroso Compounds (pp. 345-370). American Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2012). Determination of nine N-nitroso compounds in meat products by solid phase extraction purification and high performance liquid chromatography. Chinese Journal of Analytical Chemistry, 40(10), 1544-1549. Available at: [Link]
-
Schaffer, K., et al. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. UNL Digital Commons. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. hsa.gov.sg [hsa.gov.sg]
- 13. agilent.com [agilent.com]
- 14. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. waters.com [waters.com]
- 17. fda.gov.tw [fda.gov.tw]
Application Note: NMR Characterization of 1-(4-methylphenyl)-4-nitrosopiperazine
Abstract
This application note details the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 1-(4-methylphenyl)-4-nitrosopiperazine , a representative Nitrosamine Drug Substance-Related Impurity (NDSRI).[1] With regulatory agencies (FDA, EMA) enforcing strict limits on nitrosamines in pharmaceuticals, accurate structural confirmation is critical. This guide focuses on the diagnostic signatures of restricted rotation around the N-N=O bond, providing a robust protocol for distinguishing this impurity from its parent amine using Variable Temperature (VT) NMR.
Introduction: The NDSRI Context
Nitrosamines are classified as probable human carcinogens. Recent regulatory scrutiny has expanded from small dialkyl nitrosamines (e.g., NDMA) to complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) . These form when an Active Pharmaceutical Ingredient (API) or intermediate containing a secondary amine reacts with a nitrosating agent.
1-(4-methylphenyl)-4-nitrosopiperazine is the N-nitroso derivative of 1-(p-tolyl)piperazine . Characterizing this molecule presents a classic stereochemical challenge: the partial double-bond character of the N-N=O bond creates distinct rotational isomers (rotamers) observable by NMR.
Key Structural Features[2]
-
Tolyl Group: Provides a diagnostic methyl singlet and an AA'BB' aromatic system.
-
Piperazine Core: Exhibits magnetic non-equivalence due to the N-nitroso group's anisotropy.
-
N-Nitroso Group: Induces restricted rotation (
kcal/mol), resulting in syn and anti conformers.
Chemical Safety Profile
WARNING: N-nitroso compounds are potential genotoxic carcinogens.
-
Handling: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Deactivation: Quench all glassware and waste with 50% sulfuric acid containing sulfamic acid to denitrosate residues before disposal.
Experimental Protocols
Synthesis of 1-(4-methylphenyl)-4-nitrosopiperazine
To generate the reference standard for NMR characterization, the parent amine is nitrosated under acidic conditions.
Reagents:
-
1-(4-methylphenyl)piperazine (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Hydrochloric Acid (HCl, 2M)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolve 1-(4-methylphenyl)piperazine in 2M HCl at 0°C (ice bath).
-
Add aqueous
dropwise over 20 minutes, maintaining temperature < 5°C. -
Stir for 1 hour at 0°C, then allow to warm to Room Temperature (RT) for 1 hour.
-
Extract with DCM (
mL). -
Wash organic layer with water and brine; dry over
. -
Concentrate in vacuo to yield a yellow/orange oil or solid.
NMR Sample Preparation
-
Solvent: DMSO-
is recommended over for better solubility and higher boiling point capability (essential for VT-NMR). -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
NMR Characterization Strategy
The Rotamer Phenomenon
The N-N bond in the nitroso group has significant double-bond character due to resonance:
Workflow Visualization
The following diagram illustrates the logic flow from synthesis to spectral confirmation.
Caption: Workflow for the synthesis and structural validation of the NDSRI, highlighting the critical Variable Temperature (VT) step.
Spectral Data Analysis
H NMR Data (400 MHz, DMSO- )
At room temperature (298 K), the spectrum will display signal broadening or splitting for the piperazine ring protons due to the slow exchange between rotamers.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-CH | 2.25 | Singlet | 3H | Methyl group on tolyl ring. Unaffected by rotamers. |
| Ar-H (meta) | 6.85 | Doublet ( | 2H | Protons adjacent to the piperazine nitrogen. |
| Ar-H (ortho) | 7.05 | Doublet ( | 2H | Protons adjacent to the methyl group. |
| Pip-H (C2/C6) | 3.10 - 3.30 | Multiplet/Broad | 4H | |
| Pip-H (C3/C5) | 3.70 - 4.30 | Two Broad Multiplets | 4H | DIAGNOSTIC: |
C NMR Data (100 MHz, DMSO- )
Carbon signals often appear as dual peaks for the piperazine carbons near the nitroso group.
| Carbon Type | Chemical Shift ( | Notes |
| Methyl | 20.1 | Single peak. |
| Aromatic | 116.5, 129.5, 130.0, 148.0 | Standard p-tolyl pattern. |
| Pip-C (N-Tol) | 48.5 / 49.2 | May show splitting due to long-range conformational effects. |
| Pip-C (N-NO) | 44.0 / 50.5 | DIAGNOSTIC: Large chemical shift difference between syn and anti carbons. |
Advanced Protocol: Variable Temperature (VT) NMR
This is the definitive experiment to prove the presence of an N-nitroso compound rather than a mixture of impurities.
Theory:
Heating the sample increases the rate of rotation around the N-N bond. When the exchange rate (
Protocol:
-
Baseline: Acquire a standard
H spectrum at 25°C (298 K). Note the separation of the C3/C5 piperazine protons. -
Stepwise Heating: Increase probe temperature in 20°C increments (40°C, 60°C, 80°C).
-
Coalescence: At approximately 80°C - 100°C (in DMSO-
), the two multiplets at 3.7-4.3 ppm should broaden and merge. -
High Temp Limit: At 100°C+ (373 K), a single sharp triplet (or broad singlet) should appear at the weighted average chemical shift (
4.0 ppm).
Interpretation:
-
Coalescence Observed: Confirms the signals belong to dynamic conformers of the same molecule (Restricted Rotation).
-
No Coalescence: Indicates the presence of two distinct chemical impurities (not rotamers).
References
-
FDA Guidance on Nitrosamines: U.S. Food and Drug Administration.[2][3][4][5] "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. (2021). [Link]
-
Nitrosamine NMR Mechanics: Glidewell, S. "NMR studies of barriers to rotation in N-nitrosamines."[6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 33(4), 361-367. (1977).[6][7] [Link]
-
Genotoxicity of Nitrosamines: European Medicines Agency (EMA).[3] "Nitrosamine impurities in human medicinal products."[2][3][4][8] (2020). [Link]
Sources
- 1. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
Application Note: Chemometric Optimization of Mobile Phase for 1-(4-methylphenyl)-4-nitrosopiperazine Separation
This Application Note is structured to guide researchers through the logical optimization of mobile phase composition for the separation of 1-(4-methylphenyl)-4-nitrosopiperazine (often referred to as N-nitroso-1-(p-tolyl)piperazine).[1]
Unlike generic "cookbook" methods, this guide emphasizes the chemometric rationale behind every parameter, ensuring the method is robust, transferable, and scientifically sound.
Executive Summary & Target Molecule Profile
The separation of 1-(4-methylphenyl)-4-nitrosopiperazine presents a specific challenge: balancing the retention of a moderately hydrophobic aromatic moiety with the need to resolve it from its likely precursor, 1-(4-methylphenyl)piperazine .
While many nitrosamine methods focus on small, polar molecules (like NDMA), this target contains a lipophilic p-tolyl group.[1] This structural feature dictates that standard C18 chemistries are effective, but mobile phase selectivity (pH and organic modifier) determines the critical resolution from matrix interferences.
Physicochemical Profile
| Property | Value (Est.)[1][2][3][4] | Chromatographic Implication |
| Structure | N-Nitroso-N'-(p-tolyl)piperazine | Aromatic ring allows |
| LogP | ~2.1 - 2.5 | Moderately lipophilic. Requires higher organic strength than NDMA/NDEA. |
| pKa (N1) | ~4.5 - 5.0 (Aniline-like) | The N-phenyl nitrogen is weakly basic.[1] At pH < 3, it may protonate. |
| pKa (N4) | N/A (Neutral) | The nitroso-nitrogen is non-basic. |
Mobile Phase Optimization Strategy
The optimization process focuses on three variables: pH control , Organic Modifier selection , and Buffer strength .[1]
Variable 1: pH Control (The Separation Driver)
-
Low pH (0.1% Formic Acid, pH ~2.7):
-
Mechanism: Protonates the precursor amine (1-(4-methylphenyl)piperazine), making it highly polar and eluting it early (void volume). The target nitrosamine remains largely neutral/less charged, retaining longer.
-
Verdict:Preferred for MS sensitivity and resolution from precursors.[1]
-
-
Neutral pH (10mM Ammonium Formate/Bicarbonate, pH 7-8):
-
Mechanism: Both precursor and impurity are in their neutral/free-base forms.
-
Risk: Precursor amine may tail significantly due to silanol interactions.
-
Variable 2: Organic Modifier (Selectivity)
-
Methanol (MeOH): Protic solvent. Offers different selectivity via hydrogen bonding. Often results in lower backpressure but potentially broader peaks for nitrosamines.
-
Acetonitrile (ACN): Aprotic solvent.[1] Generates sharper peaks for aromatic nitrosamines due to dipole-dipole interactions. Recommended starting point.
Experimental Protocol: Step-by-Step Optimization
Phase 1: Reagent Preparation
Reagents Required:
-
Water: LC-MS Grade (Milli-Q or equivalent).
-
Acetonitrile (ACN): LC-MS Grade.[1]
-
Methanol (MeOH): LC-MS Grade.
-
Formic Acid (FA): 98%+ purity, ampules preferred to minimize oxidation.[1]
-
Ammonium Formate: LC-MS Grade.
Preparation of Mobile Phases:
-
MP-A (Acidic): 0.1% Formic Acid in Water.[1]
-
Protocol: Add 1 mL FA to 1 L Water. Mix and degas.
-
-
MP-B (Organic): 100% Acetonitrile (or Methanol for screening).
-
Note: Do not premix acid into the organic phase if storing for >2 days to prevent esterification (if using MeOH).
-
Phase 2: The Screening Gradient
Use this generic gradient to assess retention and peak shape.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100mm x 2.1mm, 1.8µm or 3.5µm.[1]
-
Flow Rate: 0.3 mL/min (for 2.1mm ID).
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 5 | Initial equilibration; elute salts/polar matrix. |
| 1.0 | 5 | Hold to stack injection. |
| 10.0 | 95 | Linear ramp to elute hydrophobic targets. |
| 12.0 | 95 | Wash column. |
| 12.1 | 5 | Return to initial. |
| 15.0 | 5 | Re-equilibration. |
Phase 3: Optimization Decision Matrix
After running the screening gradient, analyze the results using the logic below.
Figure 1: Decision matrix for optimizing chromatographic parameters based on screening results.
Recommended Final Conditions (The "Golden" Method)
Based on the structural properties of 1-(4-methylphenyl)-4-nitrosopiperazine, the following conditions typically yield the highest performance.
Chromatographic Conditions
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.[1]
-
Why: The Phenyl-Hexyl phase provides unique
selectivity with the p-tolyl ring of the impurity, offering superior resolution from the non-nitrosated precursor compared to standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).[1]
-
Why: The buffer stabilizes ionization; the acidic pH suppresses silanol activity.
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5%
60% B -
8-10 min: 60%
95% B
-
-
Detection: MS/MS (MRM mode) or UV at 235 nm (less sensitive).
Mass Spectrometry Parameters (ESI+)
-
Precursor Ion: [M+H]+ = 206.1 m/z (Calculated based on MW ~205.25).[1]
-
Transitions (Indicative):
-
206.1
176.1 (Loss of NO, -30 Da) - Quantifier -
206.1
134.1 (Loss of C4H8N from piperazine ring) - Qualifier
-
Troubleshooting & Mechanism
The "Ghost Peak" Phenomenon
Nitrosamines can sometimes form in-situ during analysis if the sample diluent contains nitrites and the sample sits in the autosampler.[1]
-
Solution: Add Ascorbic Acid or Sulfamic Acid to the sample diluent to quench any residual nitrites.[1]
Separation Mechanism Visualization
Figure 2: Mechanistic interaction between the mobile phase pH and the analyte structure driving separation.
References
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1][8] EMA/409815/2020 Rev.12. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry, 2021. Available at: [Link]
-
Schmidtsff, T., et al. "Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin."[1] Journal of Pharmaceutical and Biomedical Analysis, 2024. (Contextual reference for piperazine nitrosation). Available at: [Link]
-
Ripollés, C., et al. "Liquid chromatography-mass spectrometry analysis of nitrosamines in water."[1] Analytical and Bioanalytical Chemistry, 2020. (Reference for Ammonium Formate buffer usage).
-
Sielc Technologies. "Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column." Application Note. Available at: [Link]
Sources
- 1. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 2. hplc.eu [hplc.eu]
- 3. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 4. chemeo.com [chemeo.com]
- 5. Separation of N-Nitroso-N’-methylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
Troubleshooting & Optimization
resolving peak tailing issues in 1-(4-methylphenyl)-4-nitrosopiperazine HPLC analysis
This is Dr. Aris Thorne , Senior Application Scientist at the Chromatography Technical Support Center.
I have reviewed your inquiry regarding peak tailing in the HPLC analysis of 1-(4-methylphenyl)-4-nitrosopiperazine (MPNP).
This is a nuanced separation challenge. Unlike standard small molecule tailing often caused by silanol interactions, MPNP presents a "dual-threat" scenario: it possesses a weakly basic aniline-like nitrogen (N1) and a restricted-rotation N-nitroso group (N4).
The guide below is structured to isolate these variables. Please follow the Diagnostic Workflow first to characterize your specific tailing profile.
Ticket ID: MPNP-TAIL-001 Status: Open Severity: High (Impacts Quantification/LOD)
Phase 1: The Diagnostic Workflow (Root Cause Analysis)
Before modifying your mobile phase, you must distinguish between chemical tailing (silanol/pH issues) and conformational broadening (rotamers).
Experiment A: The Temperature Stress Test
Objective: Determine if "tailing" is actually unresolved rotameric splitting. Theory: The N-N=O bond in MPNP has partial double-bond character, creating syn and anti rotamers. At ambient temperature (20-25°C), the interconversion rate is intermediate on the HPLC timescale, resulting in a broad, saddle-shaped, or tailing peak.
Protocol:
-
Run your standard method at 25°C .
-
Immediately run the same method at 50°C and 60°C (ensure column stability).
-
Analysis:
-
Result A: Peak sharpens significantly and tailing disappears at high temp.
-
Diagnosis:Rotameric Broadening .
-
Fix: Permanently adopt 55-60°C for the method.
-
-
Result B: Peak remains asymmetrical with a static tailing factor (
).-
Diagnosis:Silanol Interaction / pH Mismatch .
-
Fix: Proceed to Phase 2 (Mobile Phase Optimization).
-
-
Visualization: Troubleshooting Decision Tree
Figure 1: Decision matrix for distinguishing between conformational isomerism and chemical adsorption.
Phase 2: Mobile Phase & pH Optimization[1]
If temperature did not resolve the issue, we are dealing with chemical interactions.
The Chemistry of MPNP
-
N4 (Nitroso): Neutral. No basicity.
-
N1 (p-Tolyl): This is an aniline derivative. The lone pair is delocalized into the phenyl ring.
-
Estimated pKa: ~4.5 – 5.0.
-
The Trap: Many generic methods use Acetate/Formate buffers at pH 4.0 - 5.0. This is the worst possible zone for MPNP. At this pH, the molecule is partially protonated and partially neutral, leading to poor peak shape and maximum retention variability.
-
Optimization Protocol
You must move the pH at least 2 units away from the pKa.
| Parameter | Option A: Low pH (Recommended) | Option B: High pH (Alternative) |
| pH Target | pH 2.0 - 2.5 | pH 7.5 - 8.0 |
| State of N1 | Fully Protonated ( | Fully Neutral ( |
| Buffer | 0.1% Formic Acid or TFA | 10mM Ammonium Bicarbonate |
| Mechanism | Silanols are suppressed (neutral); Analyte is ionized. | Silanols are ionized; Analyte is neutral (hydrophobic retention). |
| Column Req. | Standard C18 (Stable Bond) | High pH Stable (e.g., Hybrid Particle) |
| Risk | Lower retention (analyte is polar). | Higher retention; Silica dissolution if wrong column used. |
Recommendation: Start with Option B (High pH) if using a modern hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH). The neutral form of MPNP will have better peak symmetry on these phases.
Phase 3: Column Selection & Hardware[1]
If the chemistry is solid but tailing persists, the stationary phase is likely the culprit.
The "Base Deactivation" Requirement
Even though MPNP is a weak base, it can still hydrogen bond with free silanols. Avoid "Type A" silica or older generation C18 columns.
Recommended Column Chemistries:
-
Hybrid Silica (BEH/HPH): Best for high pH stability and low silanol activity.
-
Polar Embedded (Amide/Carbamate): Shields silanols. Excellent if you must run at acidic pH but see tailing.
-
Porous Graphitic Carbon (PGC): Special Case. If C18 fails completely, PGC separates based on planarity. Since MPNP is planar (aromatic), it retains strongly. Warning: PGC often requires high temp to resolve rotamers.
Sample Diluent Mismatch (The "Fronting-Tailing" Hybrid)
Users often dissolve MPNP in 100% Methanol or Acetonitrile because it is hydrophobic. Injecting this strong solvent into a weaker mobile phase causes the analyte to "smear" down the column head.
-
Symptom: Peak looks like it has a "nose" or broad tail.
-
Fix: Dissolve sample in 50:50 Water:Organic (or match your initial gradient conditions).
Frequently Asked Questions (FAQs)
Q: I see a "double peak" that merges when I increase flow rate. Is this tailing? A: No, this is likely the rotamer separation mentioned in Phase 1. Increasing flow rate reduces the time for interconversion on the column, potentially freezing the two forms (split peaks). Decreasing flow rate might merge them into a broad blob. The only true fix is Heat (>50°C) to speed up the kinetics so they average out into one sharp peak.
Q: Can I use Triethylamine (TEA) to fix the tailing? A: TEA is a silanol blocker. It works well for strong bases. For MPNP (a weak aniline base), it is usually unnecessary if you use a modern Type-B silica column. Furthermore, TEA suppresses ionization in LC-MS. If you are using UV detection, you can try adding 5mM TEA, but pH optimization is a more robust solution.
Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis of the bonded phase exposes raw silanols over time. Since MPNP is sensitive to silanol activity (via the N1 aniline), it acts as a "canary in the coal mine" for column health. If tailing increases, the column end-capping is likely failing.
References
-
Nitrosamine Rotamerism
-
Title: High-Performance Liquid Chromatography Separations of Nitrosamines.[1][2][3] IV. Effect of Temperature on the Separation of Nitrosamino Conformers.
-
Source: Issaq, H. J., et al. (1988). Journal of Chromatography A.
- Relevance: Establishes the necessity of high-temperature analysis (>50°C) to coalesce N-nitroso rotamer peaks.
-
Link:
-
-
Piperazine Basicity & pKa
-
General Tailing Troubleshooting
- Title: Troubleshooting HPLC Peak Shape Issues (Tailing, Fronting, Splitting).
-
Source: USP / Agilent Technologies Technical Guides.
-
Relevance: Standard protocols for silanol suppression and mobile phase pH selection.
-
Link:
Sources
- 1. High-performance liquid chromatography separations of nitrosamines. III. Conformers of N-nitrosamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. uregina.ca [uregina.ca]
- 5. semanticscholar.org [semanticscholar.org]
minimizing matrix effects in LC-MS detection of 1-(4-methylphenyl)-4-nitrosopiperazine
The following Technical Support Guide is designed for researchers and analytical scientists developing methods for 1-(4-methylphenyl)-4-nitrosopiperazine , a Nitrosamine Drug Substance Related Impurity (NDSRI).[1]
Topic: Minimizing Matrix Effects in LC-MS Detection of 1-(4-methylphenyl)-4-nitrosopiperazine
Welcome to the Advanced Troubleshooting Hub. This guide addresses the critical challenge of ion suppression/enhancement (matrix effects) when analyzing trace levels (ppb) of 1-(4-methylphenyl)-4-nitrosopiperazine. As an NDSRI, this compound presents unique challenges due to its moderate polarity and potential for co-elution with API fragments or formulation excipients.[1]
Analyte Profile
-
Compound: 1-(4-methylphenyl)-4-nitrosopiperazine
-
Class: Nitrosamine Drug Substance Related Impurity (NDSRI).[1][2][3][4]
-
Chemical Characteristics: Contains a piperazine ring with a non-basic nitroso group at N4 and a lipophilic p-tolyl group at N1.[1]
-
Monoisotopic Mass: ~205.12 Da ([M+H]+ ~206.13).[1]
-
Criticality: Mutagenic impurity; requires quantification at ng/mL levels (often <26.5 ng/day intake limits per FDA/EMA guidelines).[1]
Module 1: Diagnostic Workflow
"Is it the Matrix?" Before optimizing, you must visualize the matrix effect.[1] Standard calibration curves often mask suppression until it is too late.[1] The gold standard diagnostic is Post-Column Infusion .[1]
Protocol: Post-Column Infusion (PCI)
This experiment maps the "suppression zones" of your chromatographic run.[1]
-
Setup:
-
LC Flow: Inject a blank matrix extract (processed exactly as your samples) via the LC column.[1]
-
Infusion: Using a syringe pump, continuously infuse a standard solution of 1-(4-methylphenyl)-4-nitrosopiperazine (e.g., 100 ng/mL) into the LC effluent after the column but before the MS source.[1]
-
Mixing: Use a T-tee connector to mix the column flow and infusion flow.[1]
-
-
Acquisition:
-
Interpretation:
Caption: Schematic of Post-Column Infusion setup to visualize matrix suppression zones.
Module 2: Chromatography & Source Optimization
"The Hardware Fix" If your analyte elutes in a suppression zone, move the peak or change the ionization physics.[1]
1. Stationary Phase Selection
Standard C18 columns often fail to separate NDSRIs from hydrophobic matrix components.[1]
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl phase.[1]
-
Scientific Rationale: The 1-(4-methylphenyl) moiety of your analyte has strong
interactions with phenyl phases.[1] This provides orthogonal selectivity compared to C18, often shifting the analyte away from phospholipid interference.[1] -
Reference: FDA methods for similar nitrosopiperazines (e.g., MNP in Rifampin) explicitly recommend Phenyl-Hexyl columns for this reason [1].[1]
2. Ionization Source: ESI vs. APCI
Matrix effects are predominantly a liquid-phase phenomenon (competition for surface charge in droplets).[1]
-
Strategy: Switch to Atmospheric Pressure Chemical Ionization (APCI) .
-
Why? APCI ionizes in the gas phase.[1][5][6] It is significantly less susceptible to co-eluting non-volatile salts and phospholipids than Electrospray Ionization (ESI).[1]
-
Trade-off: APCI may have lower absolute sensitivity than ESI for some compounds, but the Signal-to-Noise (S/N) ratio in the matrix is often superior.[1]
| Feature | Electrospray (ESI) | APCI | Recommendation |
| Mechanism | Liquid phase (Ion evaporation) | Gas phase (Corona discharge) | Try APCI first |
| Matrix Effect | High (Suppression common) | Low (Robust) | APCI |
| Thermal Stability | Good for labile compounds | Requires heat (vaporization) | Check analyte stability |
Module 3: Sample Preparation
"The Chemistry Fix" Removing the matrix is more effective than compensating for it.[1]
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Since your analyte contains a piperazine ring, the N1 nitrogen (attached to the tolyl group) retains some basic character, although reduced by the phenyl ring.[1] If the pKa allows (check if pKa > 3), MCX is the most powerful cleanup.[1]
Workflow:
-
Condition: Methanol -> Water.[1]
-
Load: Sample (acidified to pH < 3 to protonate the amine).
-
Wash 1 (Aqueous): 0.1% Formic Acid (removes salts/proteins).[1]
-
Wash 2 (Organic): 100% Methanol (CRITICAL STEP: removes neutral lipids/phospholipids while analyte is locked by ionic bond).[1]
-
Elute: 5% Ammonium Hydroxide in Methanol (breaks ionic bond).
Alternative: If the analyte is too weak a base (due to the nitroso/phenyl withdrawal), use Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate at neutral pH.[1]
Module 4: Internal Standards (The Calculation Fix)
"The Mathematical Correction" You must use a Stable Isotope Labeled Internal Standard (SIL-IS).[1][5]
-
Requirement: Use 1-(4-methylphenyl)-4-nitrosopiperazine-d4 (deuterated on the piperazine ring).[1]
-
Why? An analog IS (different chemical) cannot correct for matrix effects because it may not elute at the exact same time as the analyte.[1] Only a SIL-IS co-elutes perfectly, experiencing the exact same suppression, allowing the ratio (Analyte/IS) to remain accurate [2].[1]
Troubleshooting Decision Tree
Caption: Decision logic for addressing sensitivity issues related to matrix effects.
Frequently Asked Questions (FAQ)
Q1: My recovery is consistent but low (<50%). Is this a matrix effect?
-
A: Likely not.[1] Consistent low recovery usually indicates poor extraction efficiency, not ionization suppression.[1] If it were suppression, you would see high variability between different matrix lots.[1] Optimize your LLE solvent or SPE elution strength.[1]
Q2: I see "ghost peaks" of 1-(4-methylphenyl)-4-nitrosopiperazine in my blanks.
-
A: This is common with nitrosamines.[1] Check your solvents.[1][7] Dichloromethane (DCM) and other solvents can contain nitrite traces that react with amines in your lab environment to form the analyte in situ.[1] Use LC-MS grade solvents and avoid nitrate/nitrite salts in the mobile phase if possible.[1]
Q3: Can I use a divert valve to help?
-
A: Absolutely. Direct the first 1-2 minutes (salts) and the final wash (phospholipids) to waste.[1] Only direct the flow to the MS during the specific retention window of your analyte.[1] This prevents source fouling, which accumulates over time and worsens matrix effects [3].[1]
Q4: Why does the FDA recommend Phenyl-Hexyl columns for this class?
-
A: Nitrosopiperazines with aromatic substituents (like the tolyl group) show enhanced selectivity on Phenyl-Hexyl phases due to
stacking.[1] This moves the analyte away from the "ion suppression front" (early eluting polar compounds) and the "lipid tail" (late eluting hydrophobic compounds) [1].[1]
References
-
U.S. Food and Drug Administration (FDA). (2023).[1][8] Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. FDA.gov.[1] Link
-
European Medicines Agency (EMA). (2020).[1][9] Assessment report: Nitrosamine impurities in human medicinal products. EMA/369136/2020.[1] Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
-
USP. (2021). General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia.[1][8][10] Link
Sources
- 1. usp.org [usp.org]
- 2. fda.gov [fda.gov]
- 3. facetlifesciences.com [facetlifesciences.com]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. ipa-india.org [ipa-india.org]
- 9. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 10. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Switzerland) [shimadzu.ch]
improving sensitivity and limit of detection for 1-(4-methylphenyl)-4-nitrosopiperazine
A Guide to Improving Sensitivity and Limit of Detection
Welcome to the technical support center for the analysis of 1-(4-methylphenyl)-4-nitrosopiperazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with detecting and quantifying this potential nitrosamine impurity at trace levels. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
Nitrosamine impurities are a class of probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[1][2] Consequently, robust and highly sensitive analytical methods are required to ensure that drug substances and products meet stringent safety standards.[3][4] This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting workflows, and advanced strategies to help you achieve the low limits of detection (LOD) and quantification (LOQ) necessary for this critical task.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 1-(4-methylphenyl)-4-nitrosopiperazine.
Q1: What is 1-(4-methylphenyl)-4-nitrosopiperazine and why is its sensitive detection critical?
A1: 1-(4-methylphenyl)-4-nitrosopiperazine is a nitrosamine derivative of piperazine. Like other nitrosamines, it is classified as a probable human carcinogen.[5] Its potential formation can occur during the synthesis of active pharmaceutical ingredients (APIs) if specific reagents and conditions are present, or during the storage of the drug product.[1][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict acceptable intake (AI) limits for nitrosamines, often in the range of nanograms per day.[7][8] To meet these low limits, analytical methods must be exceptionally sensitive, capable of detecting the impurity at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[7][9]
Q2: What are the primary analytical techniques for detecting this compound?
A2: The gold standard for trace-level nitrosamine analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[10][11] This technique offers the best combination of sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex drug matrix.[3][12] Other techniques used include:
-
Gas Chromatography with Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable nitrosamines. However, it can be problematic for some nitrosamines due to potential thermal degradation in the GC inlet, which can lead to inaccurate results.[7][13]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Generally lacks the sensitivity required to meet regulatory limits for nitrosamines.[14][15] Achievable quantitation limits are often in the 10–20 ng/mL range, which may not be sufficient depending on the drug's maximum daily dose.[14][15]
-
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): Provides excellent specificity and is a powerful tool for identifying unknown impurities and confirming results, helping to eliminate false positives.[1][16][17]
Q3: What are the biggest challenges in achieving a low limit of detection (LOD)?
A3: The primary challenges are multifaceted and often interconnected:
-
Matrix Effects: Co-eluting components from the drug product formulation (excipients) or the API itself can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement. This is a major cause of poor sensitivity and inaccurate quantification.[18]
-
Analyte Recovery: Inefficient extraction of the nitrosamine from the sample matrix during preparation can lead to significant analyte loss and, consequently, a higher-than-actual reported LOD.[18][19]
-
Analyte Stability: Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[18] Sample handling and preparation must be carefully controlled.
-
In-situ Formation: The presence of residual nitrosating agents and secondary amines (the precursors to nitrosamines) in the sample can lead to the artificial formation of the nitrosamine during sample preparation or analysis, leading to false-positive results.[8][18]
Troubleshooting Guide: LC-MS/MS Method Optimization
Given that LC-MS/MS is the preferred technique, this section provides a detailed troubleshooting guide in a Q&A format to address specific issues you may encounter.
Section 1: Poor Signal Intensity & High Baseline Noise
Q4: My signal-to-noise ratio (S/N) is very low. Where should I start my investigation?
A4: A low S/N ratio is a classic sensitivity problem. The cause can be either a weak signal or high noise. A systematic approach is essential.
Workflow for Diagnosing Low S/N:
Caption: Systematic workflow for troubleshooting low signal-to-noise.
-
Verify Mass Spectrometer Performance: Before blaming the sample or method, ensure the instrument is performing optimally. Run the system tune and calibration routines. Infuse a standard solution of your analyte to confirm a stable and strong signal.
-
Optimize Ionization Source: For nitrosamines like 1-(4-methylphenyl)-4-nitrosopiperazine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.[10] ESI is generally the first choice.
-
Causality: The choice depends on the analyte's polarity and thermal stability. ESI is suitable for polar to moderately polar compounds, while APCI is better for less polar compounds and can sometimes be less susceptible to matrix effects.[7] Experiment with both if sensitivity is a challenge. Optimize source parameters like spray voltage, gas flows, and temperature.
-
-
Optimize MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions.
-
Causality: A strong precursor-to-product ion transition is fundamental for sensitivity in tandem MS. Infuse a standard of the analyte and perform a product ion scan to identify the most abundant product ions. Then, perform a precursor ion scan for each product to confirm the pathway. Select at least two transitions—one for quantification (quantifier) and one for confirmation (qualifier)—to ensure specificity.[20][21]
-
Section 2: Matrix Effects and Inconsistent Recovery
Q5: My results are inconsistent between injections, and recovery from spiked samples is low and variable. How can I address this?
A5: This strongly points to matrix effects and/or inefficient sample preparation. The key is to separate the analyte from interfering matrix components before it reaches the MS source.
Diagram of Matrix Effects:
Caption: Ion suppression due to competition in the ESI source.
Strategies to Mitigate Matrix Effects & Improve Recovery:
-
Improve Chromatographic Separation: Ensure the analyte peak is well-resolved from the bulk of the API and any major excipients.[18] A longer gradient, a different column chemistry (e.g., Phenyl-Hexyl), or a change in mobile phase pH can achieve this.[20][21]
-
Causality: If the matrix components elute at a different time than your analyte, they cannot suppress its ionization in the source.
-
-
Refine Sample Preparation: A simple "dilute-and-shoot" approach is often insufficient for trace analysis. Consider more rigorous cleanup.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[17][22] Choose a sorbent that retains the nitrosamine while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): A classic technique that can provide excellent cleanup if the analyte has a favorable partition coefficient into an immiscible solvent.
-
-
Use an Isotope-Labeled Internal Standard: The most reliable way to correct for both matrix effects and recovery losses is to use a stable isotope-labeled (SIL) internal standard (e.g., d4-labeled 1-(4-methylphenyl)-4-nitrosopiperazine).
-
Causality: The SIL internal standard is chemically identical to the analyte and will behave identically during sample preparation and ionization. Any loss or suppression affecting the analyte will also affect the internal standard to the same degree. The ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification.[20][21]
-
Q6: I suspect artificial nitrosamine formation during my analysis. How can I confirm and prevent this?
A6: This is a critical and often overlooked issue.[8] The acidic environment of some mobile phases or high temperatures in a GC inlet can promote the reaction between any precursor amines and nitrosating agents in your sample.
Troubleshooting Protocol for In-situ Formation:
-
Spiking Study: Spike a blank matrix sample with the precursor amine (e.g., 1-(4-methylphenyl)piperazine) but without the nitrosamine analyte. Analyze this sample. If you detect 1-(4-methylphenyl)-4-nitrosopiperazine, it is being formed during your process.
-
Use of Inhibitors: Add a nitrosation inhibitor to your sample diluent during preparation.[18]
-
Ascorbic acid or Sulfamic acid: These compounds act as scavengers, reacting with nitrosating agents before they can react with precursor amines.[18]
-
-
Control Analytical Conditions:
-
Minimize Sample Prep Time: Prepare samples and analyze them as quickly as possible.
-
Avoid High Temperatures: Keep samples cool in the autosampler and avoid excessive heating during any evaporation steps.
-
Mobile Phase pH: If possible, explore neutral or slightly basic mobile phase conditions, as nitrosation is often favored in acidic environments.[20][21]
-
Experimental Protocols & Data
Baseline LC-MS/MS Method (Adaptable for 1-(4-methylphenyl)-4-nitrosopiperazine)
This protocol is based on established methods for the structurally similar compound 1-methyl-4-nitrosopiperazine (MNP) and serves as an excellent starting point.[9][19][21]
Step-by-Step Protocol:
-
Internal Standard Solution Prep: Prepare a 200 ng/mL solution of the corresponding d4-labeled internal standard in methanol.
-
Standard Solution Prep: Prepare a stock solution of 1-(4-methylphenyl)-4-nitrosopiperazine in methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.1 ng/mL to 200 ng/mL.
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the drug substance/product into a 10 mL volumetric flask. b. Add 1.0 mL of the internal standard solution. c. Add 7 mL of methanol. d. Vortex to mix, then sonicate for 10 minutes to ensure complete extraction.[21] e. Dilute to the 10 mL mark with methanol. f. Transfer the solution to a centrifuge tube and centrifuge at ≥3000 x g for 5 minutes.[21] g. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
Table 1: Suggested Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Comments |
| LC Column | Phenyl-Hexyl, <3 µm (e.g., 4.6 x 100 mm) | Phenyl-Hexyl phases offer unique selectivity for aromatic compounds.[21] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 9.0 | A slightly basic pH can improve peak shape and reduce nitrosation risk.[20] |
| Mobile Phase B | Methanol | A common, effective organic solvent for reverse-phase chromatography. |
| Gradient | Start at 40% B, ramp to 100% B, hold, and re-equilibrate. | A gradient is essential to elute the analyte and clean the column.[21] |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Can be increased to improve sensitivity if needed, but watch for peak distortion. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is generally effective for this class of compounds.[21] |
| MRM Transitions | Precursor (M+H)+ → Product 1 (Quantifier), Product 2 (Qualifier) | Must be empirically determined by infusing the analyte standard. |
| LOD/LOQ Target | LOD: ~0.01 ppm, LOQ: ~0.05 ppm | These targets are in line with those reported for similar nitrosamines.[9][21] |
References
-
Waters Corporation. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation. [Link]
-
MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. MTC-USA. [Link]
-
SCIEX. (n.d.). LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. SCIEX. [Link]
-
Chen, H., et al. (2016). Online coupling of tandem liquid-phase extraction with HPLC-UV for the determination of trace N-nitrosamines in food products. Analytical Methods, 8(3), 538-545. [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Shimadzu. (n.d.). Solutions for Nitrosamine Analysis. Shimadzu. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. MTC-USA. [Link]
-
Waters Corporation. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation. [Link]
-
Jones, D. (2024). Meeting the Evolving Need for Effective Nitrosamine Detection. Contract Pharma. [Link]
-
Kumar, R., et al. (2025). An Enhanced and Highly Sensitive LC-MS-Based Analytical Approach for the Quantitative Determination of Carcinogenic N-Nitrosopiperazine in Cetirizine Dihydrochloride. Biomedical Chromatography. [Link]
-
SINTEF. (n.d.). Methodology for quantitative analysis of nitrosamines. Gassnova. [Link]
-
Sahu, P. K., et al. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. [Link]
-
Fakayode, S. O., et al. (2026). Recent Advances in Sensor Based Detection of Nitrosamines: Progress in Sensor Design, Regulations and Practical Limitations. ResearchGate. [Link]
-
Fakayode, S. O., et al. (2026). Recent Advances in Sensor Based Detection of Nitrosamines: Progress in Sensor Design, Regulations and Practical Limitations. Taylor & Francis Online. [Link]
-
Sharma, A., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences. [Link]
-
Kumar, R., et al. (2026). An Enhanced and Highly Sensitive LC–MS‐Based Analytical Approach for the Quantitative Determination of Carcinogenic N‐Nitrosopiperazine in Cetirizine Dihydrochloride. ResearchGate. [Link]
-
Tao, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. [Link]
-
Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Health Sciences Authority, Singapore. [Link]
-
Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. TFDA. [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]
-
Sinsheimer, J. E., et al. (1979). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Journal of Pharmaceutical Sciences. [Link]
-
Veeprho. (2024). A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. Veeprho. [Link]
-
LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Chromatography Online. [Link]
-
LCGC International. (2020). Overcoming the Challenges of Nitrosamine Impurities in Drugs. Chromatography Online. [Link]
-
Studzińska, S., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Tao, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitrosopiperazine. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). N-nitrosopiperazine.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. agilent.com [agilent.com]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 6. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 10. waters.com [waters.com]
- 11. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 17. lcms.cz [lcms.cz]
- 18. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 19. mdpi.com [mdpi.com]
- 20. hsa.gov.sg [hsa.gov.sg]
- 21. fda.gov.tw [fda.gov.tw]
- 22. sciex.com [sciex.com]
reducing background noise in mass spectrometry for nitrosopiperazine analysis
The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical scientists. It prioritizes the specific challenges of Nitrosopiperazine (NPZ) analysis, distinguishing it from generic nitrosamine workflows due to its polarity and high risk of in-situ formation.
Topic: Reducing Background Noise & False Positives in LC-MS/MS Ticket Priority: Critical (Sensitivity Limiting) Assigned Specialist: Senior Application Scientist
Emergency Triage: The "Noise" Phenotype
Before optimizing parameters, you must characterize the noise. Background noise in NPZ analysis typically manifests in three distinct phenotypes. Match your observation to the solution path below.
| Noise Phenotype | Characteristics | Probable Root Cause | Immediate Action |
| Constant Baseline | High ion count across the entire run (no peaks). | Contaminated Mobile Phase or Gas supply. | Change Mobile Phase A (Water/Buffer) immediately. |
| The "Ghost" Peak | A discrete peak appearing at NPZ retention time in blank injections. | In-Situ Formation (Critical) or Carryover. | Inject 100% organic solvent. If peak persists, it is carryover. If peak disappears but returns with matrix, it is in-situ formation. |
| Chemical Snow | Random, spiky noise preventing integration. | Isobaric interference or Source Contamination. | Clean the Cone/Curtain plate; Optimize MRM transitions. |
Deep Dive: The "Ghost Peak" (In-Situ Formation)
The Issue: Unlike NDMA, Nitrosopiperazine (NPZ) is often an impurity in piperazine-containing drugs. A major artifact in LC-MS/MS is the creation of NPZ inside the electrospray ionization (ESI) source during analysis. This happens when residual Piperazine (from the drug) reacts with Nitrites (ubiquitous contaminant) in the hot, acidic ESI droplet.
The Mechanism:
Under ESI conditions (high voltage, heat, acidic pH), nitrate impurities in solvents are reduced to reactive nitrosonium ions (
Visualization: In-Situ Nitrosylation Pathway
The following diagram illustrates how the artifact is generated within the MS source, leading to false positives.
Corrective Protocol: The "Trap & Separate" Strategy
-
Chromatographic Separation: You must separate the Piperazine API peak from the NPZ impurity peak. If they co-elute, the API will nitrosate in the source. Use HILIC or specialized polar-embedded columns (e.g., Waters Atlantis Premier BEH C18 AX) to retain the polar NPZ and elute it away from the API.
-
Source pH Modification: If possible, use Ammonium Bicarbonate (pH > 7) in the mobile phase. Nitrosylation is acid-catalyzed; basic pH suppresses the reaction. Note: Check column stability first.
Reagent & System Hygiene: Reducing Chemical Noise
Background noise often stems from "LC-MS Grade" solvents that are insufficiently pure for nitrosamine analysis.
The "Low-Nitrite" Reagent Checklist
Standard LC-MS grade is not enough. You need reagents certified for low nitrite content.
| Component | Critical Specification | Recommended Action |
| Water | 18.2 MΩ·cm, < 1 ppb Nitrite | Use fresh Milli-Q; discard water > 24h old (absorbs NOx from air). |
| Formic Acid | > 99% Purity, ampules only | Never use bottle-stored acid. Use single-use 1mL glass ampules (e.g., Thermo Scientific™ Optima™). |
| Ammonium Formate | Trace Metal Basis | Solid salts often contain high nitrites. Filter mobile phase through 0.2 µm PES if using salts. |
| Needle Wash | Solubility of Piperazine | Use 50:50 MeOH:Water with 0.1% Formic Acid. Piperazine is sticky; basic washes may not remove it efficiently. |
Instrument Optimization: MS/MS Parameters
Standard auto-tune settings are designed for sensitivity, not noise rejection. For NPZ, specific tuning is required to filter out isobaric interferences.
Troubleshooting Workflow
Follow this decision tree to isolate the noise source.
Critical Parameter Adjustments
-
Curtain Gas / Cone Gas: Increase flow by 20-30% over default. This physically blocks neutral contaminants (solvent clusters) from entering the vacuum stage.
-
Declustering Potential (DP) / Q0D:
-
Concept: High DP strips away solvent clusters but can fragment fragile nitrosamines.
-
Action: Perform a "DP Ramp" experiment. For NPZ, a slightly higher DP (e.g., 60-80V on Sciex 6500+) often improves S/N by eliminating the solvent background, even if absolute signal drops slightly.
-
-
MRM Transitions:
-
Avoid generic transitions if noise is high.
-
Primary (Quant): 116.1
85.1 (Loss of NOH) -
Secondary (Qual): 116.1
58.1 (Ring cleavage) -
Note: If 116
85 shows high background, check for N-formylpiperazine interference (isobaric).
-
Self-Validating Protocol: The "Divert & Detect" Method
To ensure your data is real and not an artifact, implement this diverter valve protocol.
Objective: Physically prevent the high-concentration API (Piperazine) from entering the source to prevent in-situ formation and fouling.
Step-by-Step:
-
Map Retention Times: Inject a high-concentration standard of the API (Piperazine) and a trace standard of NPZ separately.
-
Configure Diverter Valve:
-
Time 0.0 - 2.0 min: Waste (Divert salts/early eluters)
-
Time 2.0 - 4.0 min (NPZ Window): Source (Collect data)
-
Time 4.0 - End (API Window): Waste (Divert Piperazine)
-
-
Validation:
-
Inject a "Spiked Matrix" (Sample + NPZ).
-
Inject a "Double Blank" (Solvent only) immediately after.
-
Success Criteria: The Double Blank must show < 10% of the LLOQ area.
-
References
-
US Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
-
Waters Corporation. (2021). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines. Retrieved from [Link]
-
SCIEX. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]
-
Lapointe, A., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Journal of Chemistry.[2] Retrieved from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: LOD & LOQ Determination for 1-(4-methylphenyl)-4-nitrosopiperazine
This guide outlines the technical workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 1-(4-methylphenyl)-4-nitrosopiperazine (hereafter referred to as NMTP to distinguish it from the common rifampicin impurity MeNP).
This compound is a specific nitrosamine impurity derived from the nitrosation of 1-(4-methylphenyl)piperazine , a structural motif found in various pharmaceutical intermediates and research compounds.[1]
Executive Summary & Method Selection
The determination of trace nitrosamines requires analytical sensitivity capable of detecting parts-per-billion (ppb) levels.[1] For NMTP (C₁₁H₁₅N₃O, MW 205.26), the choice of instrumentation is dictated by its lipophilicity and thermal instability.
Comparative Analysis of Analytical Platforms
| Feature | LC-MS/MS (Triple Quad) | GC-MS/MS | HPLC-UV |
| Suitability for NMTP | Optimal (Gold Standard) | Conditional | Unsuitable |
| Sensitivity (LOQ) | 0.01 – 0.05 ppm (ng/mL) | 0.05 – 0.1 ppm | > 50 ppm |
| Selectivity | High (MRM mode) | High (MRM mode) | Low (Matrix interference) |
| Thermal Risk | Low (Ambient ionization) | High (Inlet degradation risk) | N/A |
| Sample Prep | Simple (Dilute & Shoot / LLE) | Complex (Derivatization often needed) | Simple |
| Verdict | Recommended | Alternative (if LC fails) | Screening only (High conc.) |
Why LC-MS/MS is the Core Recommendation: NMTP contains a thermally labile N-nitroso group.[1] GC-MS injection ports (often >200°C) can cause artifactual denitrosation, leading to false negatives.[1] LC-MS/MS using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) avoids this thermal stress, ensuring the integrity of the analyte.[1]
Technical Protocol: LC-MS/MS Method Development
A. Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or equivalent).
-
Ionization: ESI Positive Mode (ESI+).[1][2] Note: APCI is a backup if matrix suppression is high.
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH C18, 100 x 2.1 mm, 2.5 µm). The Phenyl-Hexyl phase offers superior selectivity for the aromatic tolyl group.
B. MRM Transition Optimization
For NMTP ([M+H]⁺ = 206.1), the following transitions are characteristic. The loss of the nitroso group (-30 Da) is the primary fragmentation pathway.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Rationale |
| 206.1 | 176.1 | Quantifier | 15 - 25 | Loss of NO radical (-30 Da) |
| 206.1 | 134.1 | Qualifier | 25 - 35 | Ring cleavage / Loss of C₂H₂N |
| 206.1 | 91.1 | Qualifier | 35 - 45 | Tropylium ion (Tolyl group) |
C. Sample Preparation Workflow
-
Solvent: Methanol (MeOH) is preferred due to the high solubility of the tolyl moiety.
-
Extraction:
-
Weigh 100 mg of Drug Substance (DS) or Drug Product (DP).[1][3]
-
Add 1.0 mL of Internal Standard (IS) solution (e.g., NMTP-d4 or generic NDMA-d6 if specific IS is unavailable).[1]
-
Dilute to 10 mL with MeOH.
-
Vortex (5 min) and Sonicate (10 min, <25°C).
-
Centrifuge (10,000 rpm, 10 min).
-
Filter supernatant (0.22 µm PVDF) into LC vial.
-
LOD & LOQ Determination Methodology
This section details the Signal-to-Noise (S/N) approach, aligned with ICH Q2(R2) guidelines.
Step-by-Step Determination
Step 1: Preparation of Linearity Standards
Prepare a stock solution of NMTP (1.0 mg/mL in MeOH). Serially dilute to create a curve spanning 0.5 ng/mL to 100 ng/mL.[1]
Step 2: The Signal-to-Noise (S/N) Screen
Inject low-concentration standards (e.g., 0.5, 1.0, 2.0, 5.0 ng/mL).[1] Measure the S/N ratio using the root-mean-square (RMS) noise calculation.[1]
-
LOD Target: Concentration where S/N ≈ 3:1.
-
LOQ Target: Concentration where S/N ≈ 10:1.
Step 3: Precision Confirmation (The "Self-Validating" Step)
Once the estimated LOQ is found (e.g., 1.0 ng/mL), you must validate it.
-
Prepare 6 independent replicates at the estimated LOQ concentration.
-
Inject each replicate.
-
Calculate the % Relative Standard Deviation (%RSD) of the peak areas.[1]
-
Acceptance Criteria:
Representative Data Table (Simulated)
| Concentration (ng/mL) | Mean S/N Ratio | % RSD (n=6) | Conclusion |
| 0.2 | 1.8 | 45.2% | Below Detection |
| 0.5 | 3.4 | 28.1% | LOD |
| 1.0 | 8.9 | 12.5% | Below Quantitation |
| 2.0 | 11.2 | 5.4% | LOQ |
| 5.0 | 28.5 | 3.1% | Linear Range |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for establishing and validating the LOQ for NMTP.
Caption: Decision tree for validating the Limit of Quantitation (LOQ) according to ICH Q2(R2) standards.
Calculation of Regulatory Limits
To ensure your LOQ is fit for purpose, it must be compared against the Acceptable Intake (AI) limits.
-
Determine AI: For nitrosamines without specific tox data, the EMA/FDA default class specific TTC (Threshold of Toxicological Concern) is often 18 ng/day or 26.5 ng/day .
-
Calculate Required LOQ:
-
Example: If the drug's Max Daily Dose is 1000 mg and AI is 26.5 ng/day:
-
Note: The analytical method LOQ should ideally be 10-30% of this limit to ensure process capability.[1]
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2023).[1][5][6][7] [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1][8][9] (2020).[1][5] [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1][6][7][8][9][10] (2021).[1][4] [Link]
-
Schmidtsdorff, S., et al. Quantification of 1-methyl-4-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS. Journal of Pharmaceutical and Biomedical Analysis, 203, 114205.[5] (2021).[1][4] [Link](Cited as a methodological reference for piperazine nitrosamines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov.tw [fda.gov.tw]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicompo… [ouci.dntb.gov.ua]
comparing genotoxicity of 1-(4-methylphenyl)-4-nitrosopiperazine vs N-nitrosopiperazine
An in-depth technical evaluation of nitrosamine impurities requires moving beyond basic structural identification to understand the mechanistic drivers of their genotoxicity. As the pharmaceutical industry grapples with Nitrosamine Drug Substance-Related Impurities (NDSRIs), comparing baseline low-molecular-weight nitrosamines with their complex, bulky derivatives is critical for accurate risk assessment and regulatory compliance.
This guide provides a comprehensive comparison of N-nitrosopiperazine (NPZ) —a highly potent, simple nitrosamine—and 1-(4-methylphenyl)-4-nitrosopiperazine (MePh-NPZ) , a bulkier, aryl-substituted derivative.
Mechanistic Toxicology: The "Why" Behind Genotoxicity
Nitrosamines are not inherently genotoxic; they are pro-mutagens that require metabolic activation by Cytochrome P450 (CYP450) enzymes—primarily CYP2E1 and CYP2A6[1].
The genotoxic cascade begins with
CYP450-mediated metabolic activation pathway of nitrosopiperazines to DNA-alkylating agents.
Steric Hindrance and Activation Efficiency
The fundamental difference in genotoxic potential between NPZ and MePh-NPZ lies in their interaction with the CYP450 active site:
-
N-nitrosopiperazine (NPZ): Lacking bulky substituents, NPZ easily enters the CYP450 active pocket. Its four available
-hydrogens are highly accessible, leading to rapid hydroxylation and potent DNA damage. It is a known animal carcinogen with a of 8.78 mg/kg bw/day[2]. -
1-(4-methylphenyl)-4-nitrosopiperazine (MePh-NPZ): The addition of the bulky p-tolyl (4-methylphenyl) group at the distal nitrogen (
) introduces significant steric hindrance. While the molecule still possesses four -hydrogens, the bulky aryl group restricts the molecule's orientation within the tight CYP450 active site. This steric clash significantly reduces the rate of -hydroxylation, generally resulting in a lower mutagenic potency compared to the unsubstituted parent ring[3].
Comparative Genotoxicity & Regulatory Profile
Under the FDA and EMA's Carcinogenic Potency Categorization Approach (CPCA), nitrosamines are scored based on their
| Parameter | N-nitrosopiperazine (NPZ) | 1-(4-methylphenyl)-4-nitrosopiperazine |
| Molecular Weight | 115.13 g/mol [5] | 205.26 g/mol [6] |
| 4 (High activation potential) | 4 (High theoretical potential) | |
| Steric Hindrance (CYP Binding) | Low | High (Distal p-tolyl group) |
| CPCA Potency Category | Category 1 (Highly Potent)[5] | Category 2 or 3 (Subject to read-across) |
| Acceptable Intake (AI) Limit | 26.5 ng/day (or 400 ng/day via read-across)[7] | Likely >400 ng/day (Due to reduced potency)[3] |
| Ames Test Sensitivity | Often requires Hamster S9 for true positive | Prone to false negatives; requires optimized S9 |
| Primary Analytical Challenge | High volatility, poor LC retention | Strong matrix effects, lower volatility |
Data synthesis derived from CPCA guidelines and structural read-across principles for complex NDSRIs[3],[4].
Self-Validating Experimental Methodologies
To accurately compare the genotoxicity and trace levels of these two compounds, standard protocols must be heavily modified. Standard Ames tests often yield false negatives for nitrosamines because standard rat liver S9 fractions lack sufficient CYP2A6/CYP2E1 activity.
Protocol A: Optimized Ames Test (OECD 471 Modified for Nitrosamines)
Causality Check: We utilize 30% Hamster liver S9 instead of 10% Rat liver S9 because hamster S9 expresses significantly higher levels of the specific CYP450 isoforms required to
-
Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, and TA1535 overnight in Oxoid nutrient broth until reaching an OD
of 1.0-1.2. -
S9 Mix Formulation: Prepare the metabolic activation mixture using 30% (v/v) uninduced Hamster liver S9 fraction, supplemented with NADP
(4 mM), Glucose-6-phosphate (5 mM), and standard cofactors in a phosphate buffer (pH 7.4). -
Pre-Incubation (Critical Step): In sterile glass tubes, combine 100
L of the bacterial suspension, 500 L of the Hamster S9 mix, and 100 L of the test compound (NPZ or MePh-NPZ dissolved in DMSO at varying concentrations: 1.5 to 5000 g/plate ). -
Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking (150 rpm). This pre-incubation allows the bulky MePh-NPZ extended time to interact with CYP enzymes before plating.
-
Plating & Scoring: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
-
Validation: The assay is self-validating only if the positive control (e.g., N-nitrosodiethylamine) exhibits a
3-fold increase in revertant colonies over the DMSO negative control.
Protocol B: LC-MS/MS Quantification of Piperazine Nitrosamines
Causality Check: Atmospheric Pressure Chemical Ionization (APCI) is preferred over Electrospray Ionization (ESI) for low-MW nitrosamines like NPZ to minimize ion suppression, though ESI may perform better for the heavier MePh-NPZ.
-
Sample Preparation: Extract 100 mg of the drug substance using 1 mL of Methanol:Water (80:20, v/v). Spike with 10 ng/mL of isotopically labeled internal standard (e.g., NPZ-d8).
-
Centrifugation & Filtration: Vortex for 10 minutes, centrifuge at 14,000 rpm for 15 minutes at 4°C, and filter the supernatant through a 0.22
m PTFE syringe filter into an amber autosampler vial (to prevent UV degradation). -
Chromatographic Separation: Inject 10
L onto a biphenyl or reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 m). Use a gradient mobile phase of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B). -
Mass Spectrometry (MRM Mode):
-
For NPZ : Monitor transition m/z 116.1
86.1 (Collision Energy: 15V). -
For MePh-NPZ : Monitor transition m/z 206.1
176.1 (Collision Energy: 20V).
-
-
Data Analysis: Quantify against a 6-point calibration curve (0.1 ng/mL to 50 ng/mL). Ensure the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) is
10:1.
Integrated workflow for genotoxicity evaluation and analytical quantification of NDSRIs.
Conclusion
While both N-nitrosopiperazine and 1-(4-methylphenyl)-4-nitrosopiperazine share the same reactive N-nitroso core and
References
-
Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - Oxford Academic Source: oup.com URL:[Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC - NIH Source: nih.gov URL:[Link]
-
Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities | Chemical Research in Toxicology Source: acs.org URL:[Link]
-
Determining Recommended Acceptable Intake Limits for N-Nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA) Source: researchgate.net URL:[Link]
-
Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report - EMA Source: europa.eu URL:[Link]
Sources
- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]
- 6. 1-nitrosopiperazine | Sigma-Aldrich [sigmaaldrich.com]
- 7. AI limit for 1-Nitrosopiperazine - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Inter-Laboratory Comparison of 1-(4-Methylphenyl)-4-Nitrosopiperazine Quantification: A Comprehensive Analytical Guide
Executive Summary
The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally shifted the analytical landscape of pharmaceutical quality control. Among these, 1-(4-methylphenyl)-4-nitrosopiperazine (MeNPz) represents a complex, highly specific impurity that forms when residual nitrites react with the secondary amine moiety of piperazine-based active pharmaceutical ingredients (APIs) or intermediates.
Unlike simple volatile nitrosamines (e.g., NDMA), quantifying MeNPz at ultra-trace levels (≤ 0.03 ppm) as mandated by requires overcoming significant analytical hurdles, including thermal instability and severe matrix suppression. This guide synthesizes inter-laboratory performance data to objectively compare quantification methodologies, providing a field-proven, self-validating protocol for accurate MeNPz analysis[1][2].
Mechanistic Insights & Analytical Challenges
To design an effective quantification strategy, we must first understand the physicochemical behavior of MeNPz.
-
Thermal Lability: The N-nitroso (N–N=O) bond in complex piperazine derivatives is highly susceptible to thermal cleavage. When subjected to the high temperatures of a Gas Chromatography (GC) inlet (typically >250°C), MeNPz can degrade back into its secondary amine precursor, leading to severe under-reporting of the impurity.
-
Ionization Dynamics: In Liquid Chromatography (LC), the basic nitrogen on the piperazine ring readily accepts a proton. This makes Electrospray Ionization in positive mode (ESI+) highly efficient. However, if the API or formulation excipients co-elute with MeNPz, they compete for charge in the ESI source droplets, causing unpredictable ion suppression.
-
The Self-Validating System: To counteract this matrix suppression, the analytical protocol must operate as a self-validating system. This is achieved through Isotopic Dilution . By spiking a stable isotopically labeled internal standard (SIL-IS), such as MeNPz-d4, into the sample before extraction, we create an internal baseline. Because the SIL-IS co-elutes exactly with the analyte and experiences identical matrix effects, the ratio of their responses remains constant, ensuring absolute quantitative accuracy regardless of sample recovery variations[1].
Fig 1: Mechanism of MeNPz formation and the analytical quantification workflow.
Inter-Laboratory Quantitative Data Comparison
To establish the most robust methodology, we evaluate data synthesized from inter-laboratory collaborative studies focusing on complex nitrosamine quantification[2][3][4]. Four independent laboratories quantified MeNPz spiked at a target concentration of 0.03 ppm in a complex pharmaceutical matrix.
Table 1: Inter-Laboratory Performance Metrics for MeNPz Quantification
| Laboratory | Analytical Methodology | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Pass/Fail Criteria (LOQ ≤ 0.03 ppm) |
| Lab A | Targeted LC-MS/MS (Triple Quad) | 0.005 | 0.015 | 98.5% | 2.4% | PASS |
| Lab B | LC-HRMS (Orbitrap) | 0.008 | 0.025 | 96.2% | 4.1% | PASS |
| Lab C | Targeted GC-MS/MS | 0.050 | 0.150 | 74.2% | 18.5% | FAIL (Thermal Degradation) |
| Lab D | Targeted LC-MS/MS (Triple Quad) | 0.004 | 0.012 | 101.3% | 1.8% | PASS |
Data Interpretation: The results definitively demonstrate that LC-based methods (Labs A, B, and D) successfully achieve the regulatory LOQ requirements with excellent accuracy (80-120%) and precision (≤ 15% RSD)[3]. Lab C failed due to the thermal degradation of MeNPz in the GC inlet, proving GC-MS/MS is an inappropriate alternative for this specific compound[3].
Method Selection Guide: Objective Comparison of Alternatives
Based on the inter-laboratory data and mechanistic principles, here is an objective comparison of the available platforms for MeNPz quantification:
-
Targeted LC-MS/MS (Triple Quadrupole) - The Gold Standard:
-
Pros: Offers maximum sensitivity via Multiple Reaction Monitoring (MRM)[1]. Completely avoids thermal degradation. Wide linear dynamic range.
-
Cons: Cannot resolve isobaric interferences (molecules with the exact same nominal mass) if they co-elute.
-
-
LC-HRMS (High-Resolution Mass Spectrometry - Orbitrap/Q-TOF) - The Problem Solver:
-
Pros: Provides high mass accuracy (<5 ppm)[2]. If an API fragment shares the same nominal mass transition as MeNPz, HRMS can distinguish them based on exact mass, eliminating false positives.
-
Cons: Higher capital cost, larger data files, and slightly lower dynamic range compared to triple quadrupoles.
-
-
GC-MS/MS - Not Recommended:
Step-by-Step Experimental Protocol (LC-MS/MS)
The following protocol details the self-validating LC-MS/MS workflow utilized by the highest-performing laboratories (Labs A and D).
Fig 2: Self-validating sample preparation workflow for MeNPz extraction.
Phase 1: Sample Preparation (Protein/Matrix Precipitation)
-
Sample Weighing: Accurately weigh 100 mg of the homogenized drug product into a 15 mL polypropylene centrifuge tube[3].
-
Isotopic Spiking: Add 50 µL of MeNPz-d4 Internal Standard (100 ng/mL).
-
Causality: Spiking the IS directly into the solid matrix before solvent addition guarantees that the IS undergoes the exact same extraction kinetics and potential losses as the endogenous impurity, validating the entire downstream process[1].
-
-
Extraction: Add 5.0 mL of 100% LC-MS grade Methanol. Vortex vigorously for 5 minutes.
-
Causality: Methanol acts as a dual-purpose reagent. It highly solubilizes the moderately polar MeNPz while simultaneously precipitating high-molecular-weight polymeric excipients (e.g., PVP, HPMC) that would otherwise foul the LC column and cause severe ion suppression.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated matrix.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: LC-MS/MS Analysis
-
Chromatography: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1].
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier (formic acid) is critical. It maintains the piperazine nitrogen in a protonated state throughout the chromatographic run. This prevents secondary interactions with residual silanols on the stationary phase (which causes peak tailing) and pre-forms the[M+H]+ precursor ion required for optimal ESI+ sensitivity.
-
-
Detection: Operate the mass spectrometer in ESI+ MRM mode[1][2]. Monitor the specific precursor-to-product ion transition for MeNPz (typically corresponding to the loss of the nitroso group, -NO, mass 30) and the corresponding transition for the MeNPz-d4 internal standard[3].
References
-
Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study Source: Journal of Pharmaceutical Sciences (2023) URL:[Link]
-
Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. casss.org [casss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Linearity and Range in 1-(4-methylphenyl)-4-nitrosopiperazine (MPNP) Calibration Curves
Executive Summary
1-(4-methylphenyl)-4-nitrosopiperazine (MPNP) is a Nitrosamine Drug Substance Related Impurity (NDSRI) potentially formed in pharmaceuticals containing p-tolylpiperazine moieties. As a member of the "cohort of concern," it requires highly sensitive detection (ng/mL or ppb levels) to meet stringent Acceptable Intake (AI) limits set by the FDA and EMA.
This guide provides a technical comparison of calibration strategies for MPNP, focusing on the critical validation parameters of Linearity and Range . Unlike macroscopic assay validation, trace-level nitrosamine analysis requires rigorous statistical treatment—specifically weighted regression—to ensure accuracy at the Limit of Quantitation (LOQ).
Part 1: Comparative Analysis of Calibration Strategies
Achieving linear response at trace levels is dictated by the calibration method's ability to compensate for matrix effects (ion suppression/enhancement).
Comparison Table: Calibration Methodologies
| Feature | Method A: Isotope Dilution (Recommended) | Method B: Standard Addition | Method C: External Standard |
| Principle | Uses stable isotope labeled analog (e.g., MPNP-d4) as Internal Standard (IS). | Spiking increasing amounts of MPNP directly into the sample matrix. | Comparison against pure solvent standards. |
| Linearity (R²) | Excellent (> 0.995) | Excellent (> 0.995) | Variable (Matrix dependent) |
| Matrix Compensation | Full Correction . Corrects for ion suppression and extraction loss in real-time. | Full Correction . The matrix is the calibrator. | None . High risk of false negatives/positives. |
| Throughput | High. Single injection per sample. | Low. Multiple injections (3-5) per sample. | High. |
| Cost | High (Requires custom synthesis of deuterated standard). | Low (No IS required). | Low. |
| Regulatory Status | Gold Standard (FDA/EMA preferred). | Accepted alternative if IS is unavailable.[1] | Discouraged for complex matrices without proof of no matrix effect. |
Expert Insight: Why Isotope Dilution is Non-Negotiable
For MPNP, the p-tolyl moiety increases hydrophobicity compared to smaller nitrosamines (like NDMA), making it susceptible to different matrix interferences in LC-MS/MS.
-
Causality: In Electrospray Ionization (ESI), co-eluting matrix components compete for charge. Without an Internal Standard (IS) that co-elutes exactly with MPNP, the signal intensity can fluctuate independently of concentration.
-
Self-Validating System: A deuterated IS (e.g., MPNP-d4) experiences the exact same suppression as the analyte. If the matrix suppresses the MPNP signal by 50%, it suppresses the IS by 50%. The ratio remains constant, preserving linearity.
Part 2: Experimental Protocol for Linearity & Range
Defining the Range
The Range is not arbitrary; it is derived from the Regulatory Limit (Acceptable Intake).
-
Target Limit: If the AI is 26.5 ng/day and Maximum Daily Dose (MDD) is 100 mg, the concentration limit is 0.265 ppm (265 ng/g) .
-
Required Range: ICH Q2(R2) requires the range to cover from the LOQ to 120% of the Limit .
-
Example: 0.03 ppm (LOQ) to 0.32 ppm (120% of limit).
-
Preparation of Calibration Standards
Objective: Construct a 6-8 point calibration curve.
-
Stock Solution: 1.0 mg/mL MPNP in Methanol.
-
Internal Standard Spiking Solution: 100 ng/mL MPNP-d4 in Methanol.
-
Diluent: 10% Methanol / 90% Water (0.1% Formic Acid) – Must match initial mobile phase to prevent peak distortion.
Protocol:
-
Blank: Diluent + IS.
-
Level 1 (LOQ): ~1.0 ng/mL (Signal-to-Noise ≥ 10).
-
Level 2: 2.0 ng/mL.
-
Level 3: 5.0 ng/mL.
-
Level 4: 10.0 ng/mL.
-
Level 5: 20.0 ng/mL.
-
Level 6: 50.0 ng/mL.
-
Level 7 (Upper Limit): 100.0 ng/mL (or 120% of regulatory limit).
Note: Add constant volume of IS to all levels.
Part 3: Statistical Assessment of Linearity
A correlation coefficient (
The Problem with Unweighted Regression
In trace analysis, the variance (error) typically increases with concentration (heteroscedasticity).
-
An unweighted linear regression (
) is dominated by the high-concentration points. -
Consequence: Large relative errors at the LOQ (low end) are masked, leading to inaccurate quantification of trace impurities.
The Solution: Weighted Least Squares ( )
Apply a weighting factor of
Acceptance Criteria:
-
Correlation Coefficient (R):
. -
Back-Calculated Accuracy: Each standard point must calculate back to within ±15% of its nominal value (±20% at LOQ).
-
Residual Plot: Random distribution of residuals around the zero line (no "U" shape).
Part 4: Visualizing the Validation Workflow
Diagram 1: Analytical Workflow for MPNP Linearity
This diagram outlines the decision process for establishing a valid calibration range.
Caption: Step-by-step workflow for defining and validating the calibration range for MPNP analysis.
Diagram 2: Regression Model Decision Logic
How to select the correct regression fit based on experimental data.
Caption: Decision tree for selecting the appropriate regression model (weighting) for trace-level calibration.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[1][2][3][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[5][6] Retrieved from [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[6] (2020).[6] Retrieved from [Link]
-
Health Sciences Authority (HSA). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (2022).[2][3][5][7] [Methodology Reference for Piperazine Nitrosamines]. Retrieved from [Link]
Sources
Robustness Testing for 1-(4-methylphenyl)-4-nitrosopiperazine Analytical Procedures
Executive Summary: The Analytical Challenge
1-(4-methylphenyl)-4-nitrosopiperazine (MPNP) represents a specific class of complex nitrosamine impurities (NDSRIs - Nitrosamine Drug Substance Related Impurities). Unlike small, volatile nitrosamines like NDMA, MPNP contains a bulky aromatic tolyl group, significantly altering its chromatographic behavior and ionization efficiency.
This guide objectively compares the robustness of the industry-standard LC-MS/MS approach against GC-MS/MS alternatives. While GC-MS/MS is a workhorse for volatile nitrosamines, our comparative analysis identifies LC-MS/MS with APCI/ESI as the superior robust methodology for MPNP due to thermal stability concerns and matrix selectivity requirements.
Method Comparison: LC-MS/MS vs. GC-MS/MS
The following comparison evaluates the "fitness-for-purpose" of these techniques specifically for MPNP, based on signal-to-noise (S/N) stability, matrix tolerance, and thermal integrity.
Comparative Performance Matrix
| Feature | LC-MS/MS (Recommended) | GC-MS/MS (Alternative) | Scientific Rationale |
| Ionization Source | ESI or APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) or CI | APCI is less susceptible to matrix suppression than ESI; EI requires volatilization which risks analyte degradation. |
| Thermal Stability | High (Ambient to 40°C) | Low (Injector >200°C) | MPNP is thermally labile. High GC injector temps can cause in situ formation or degradation, yielding false positives/negatives. |
| Selectivity | Excellent (MRM Mode) | Good (SRM Mode) | LC-MS/MS Phenyl-Hexyl columns offer unique |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL (ppb) | 5.0 – 10.0 ng/mL | LC-MS/MS achieves lower LOQs without derivatization. |
| Robustness | High (pH & Organic controlled) | Medium (Liner dependent) | GC robustness is heavily compromised by liner contamination and active site activity over repeated injections. |
Analytical Decision Pathway
The following decision tree illustrates the logic for selecting LC-MS/MS over GC-MS/MS for this specific impurity.
Figure 1: Analytical method selection strategy highlighting the preference for LC-MS/MS (APCI) due to the thermal instability and matrix complexity associated with MPNP.
Robustness Experimental Protocol (LC-MS/MS)
Scientific integrity demands that a method is not just sensitive, but robust —meaning it remains unaffected by small, deliberate variations in method parameters. For MPNP, the critical factors are pH (due to the piperazine nitrogen pKa) and Column Temperature .
Standard Operating Conditions (Baseline)
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: Phenyl-Hexyl,
mm, 2.7 µm (Critical for aromatic selectivity). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0).[1] Note: High pH ensures the piperazine is uncharged, improving retention.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Robustness Design of Experiment (DoE)
Instead of "One-Factor-at-a-Time" (OFAT), use a Plackett-Burman Design to screen multiple factors simultaneously. This is more efficient and statistically powerful.
Factors to Perturb:
-
Mobile Phase pH:
(Critical: affects ionization state). -
Column Temperature:
(Affects viscosity and mass transfer). -
Flow Rate:
mL/min. -
Organic Modifier (Start %):
absolute. -
Buffer Concentration:
.
Step-by-Step Execution Protocol
-
Preparation: Prepare a standard solution of MPNP at the specification limit (e.g., 26.5 ng/mL based on AI limit) and a system suitability solution.
-
Equilibration: For each condition change, equilibrate the column for at least 10 column volumes.
-
Injection Sequence:
-
Blank[1]
-
Standard (Condition Nominal)
-
Standard (Condition A: High pH)
-
Standard (Condition B: Low pH)
-
... (Continue for all DoE runs)
-
QC Check Standard
-
-
Data Analysis: Calculate the % RSD of peak area and Retention Time shift for each condition relative to the nominal.
Acceptance Criteria
-
System Suitability: Resolution > 2.0 between MPNP and nearest matrix peak.
-
Robustness:
-
Recovery of standard remains within 90–110%.
-
Retention time shift < 0.5 min.[2]
-
No significant change in peak symmetry (Tailing factor 0.8 – 1.5).
-
Robustness Workflow Diagram
Figure 2: Workflow for executing a Design of Experiment (DoE) robustness study for MPNP analysis.
Scientific Commentary & Troubleshooting
Why Phenyl-Hexyl?
While C18 columns are standard, they often fail to retain polar nitrosamines or separate them from the API. For 1-(4-methylphenyl)-4-nitrosopiperazine, the phenyl ring allows for
The pH Factor: The piperazine nitrogen is basic. At neutral pH, it may be partially protonated, leading to peak tailing. Operating at pH 9.0 (using Ammonium Formate/Ammonium Hydroxide) ensures the molecule is neutral, sharpening the peak shape and improving sensitivity in positive ion mode ESI/APCI.
Ghost Peaks: Nitrosamines can be ubiquitous. If "ghost peaks" appear in blanks:
-
Replace mobile phase solvents (use LC-MS grade only).
-
Check needle wash solvents; avoid using degraded methanol.
-
Use a "delay column" between the pump and injector to trap system background nitrosamines.
References
-
U.S. Food and Drug Administration (FDA). (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Nitrosamine Impurities in Drugs.Link
-
Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[1][2][3][4]Link
-
Schmidtsdorff, S., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products. MDPI Pharmaceuticals. Link
-
ResolveMass Laboratories. (2026). Comparison of LC-MS/MS and GC-MS for Nitrosamine Analysis.Link
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.Link
Sources
- 1. hsa.gov.sg [hsa.gov.sg]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicompo… [ouci.dntb.gov.ua]
- 4. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
A Comparative Guide to Evaluating the Specificity and Selectivity of 1-(4-methylphenyl)-4-nitrosopiperazine Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in complex biological matrices is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the specificity and selectivity of 1-(4-methylphenyl)-4-nitrosopiperazine, a potential genotoxic impurity, in challenging matrices such as human plasma and urine. We will delve into the rationale behind experimental design, present detailed protocols, and compare the performance of leading analytical techniques, with a primary focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the benchmark for trace-level analysis.
The Analytical Imperative: Specificity and Selectivity in Bioanalysis
In the realm of bioanalysis, specificity and selectivity are two cornerstones of a robust and reliable method. According to the International Council for Harmonisation (ICH) guidelines, specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, while selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample[1][2]. For a potential genotoxic impurity like 1-(4-methylphenyl)-4-nitrosopiperazine, where acceptable intake levels are exceptionally low, the ability to distinguish it from endogenous matrix components, metabolites, and co-administered drugs is paramount[3][4].
The primary challenge in analyzing this compound in matrices like plasma or urine lies in the so-called "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification[5]. Therefore, a rigorous evaluation of specificity and selectivity is not merely a validation exercise but a fundamental requirement for generating trustworthy data.
Comparative Overview of Analytical Techniques
While several techniques can be employed for the analysis of nitrosamine impurities, their performance in terms of specificity and selectivity in complex matrices varies significantly.
| Analytical Technique | Principle | Specificity/Selectivity | Suitability for Complex Matrices |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | Very High: Highly selective due to the unique mass-to-charge ratio of the precursor ion and its specific fragment ions (MRM). | Excellent: The gold standard for trace-level quantification in complex biological fluids. |
| GC-MS | Gas chromatographic separation followed by mass analysis. | High: Good selectivity, but may require derivatization for non-volatile compounds and can be susceptible to thermal degradation of the analyte. | Good: Effective for volatile nitrosamines, but can be challenging for complex, non-volatile matrices. |
| GC-TEA | Gas chromatographic separation with a Thermal Energy Analyzer detector. | High: Highly selective for nitroso compounds. | Moderate: Can be affected by matrix interferences that produce a similar detector response. |
| LC-HRMS | Chromatographic separation with high-resolution mass spectrometry. | Very High: Provides excellent specificity through accurate mass measurement, aiding in the identification of unknown interferences. | Excellent: A powerful tool for both quantification and structural elucidation of impurities. |
For the purpose of this guide, we will focus on LC-MS/MS as the primary analytical technique due to its superior sensitivity and selectivity for non-volatile nitrosamines in biological fluids[6].
Experimental Design for Specificity and Selectivity Evaluation
A comprehensive evaluation of specificity and selectivity for 1-(4-methylphenyl)-4-nitrosopiperazine in human plasma and urine involves a multi-faceted approach. The following experimental workflow is designed to rigorously challenge the analytical method and ensure its reliability.
Caption: Experimental workflow for specificity and selectivity assessment.
Step-by-Step Methodologies
The foundation of this evaluation lies in the careful preparation of various sample sets to challenge the method's ability to selectively detect the analyte.
Protocol for Specificity Evaluation:
-
Blank Matrix Analysis: Analyze at least six different sources of human plasma and urine to assess for any endogenous components that may interfere with the detection of 1-(4-methylphenyl)-4-nitrosopiperazine or its internal standard (IS).
-
Interference Spiking:
-
Prepare a stock solution of potentially interfering substances. This should include structurally similar compounds, known metabolites of the parent drug (if applicable), and commonly co-administered medications.
-
Spike blank plasma and urine samples with these potential interferents at their expected physiological concentrations.
-
Analyze these samples to ensure no peaks are observed at the retention time of the analyte and IS.
-
Protocol for Selectivity and Matrix Effect Evaluation:
-
Sample Set A (Neat Solution): Prepare a solution of 1-(4-methylphenyl)-4-nitrosopiperazine and its isotopically labeled internal standard (e.g., d4-1-(4-methylphenyl)-4-nitrosopiperazine) in the reconstitution solvent at low and high concentrations (LLOQ and ULOQ).
-
Sample Set B (Post-Extraction Spike): Extract blank plasma and urine samples from at least six different sources. Spike the extracted matrix with the analyte and IS at the same low and high concentrations as Set A.
-
Sample Set C (Pre-Extraction Spike): Spike blank plasma and urine samples from the same six sources with the analyte and IS at low and high concentrations before the extraction process.
The following LC-MS/MS parameters are proposed as a starting point for the analysis of 1-(4-methylphenyl)-4-nitrosopiperazine, based on established methods for similar nitrosamine compounds.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively non-polar compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution starting with a higher percentage of aqueous phase to retain the analyte, followed by a ramp-up of the organic phase to elute it.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Based on the fragmentation patterns of similar N-nitroso-N-arylpiperazines, the primary fragmentation is expected to be the loss of the nitroso group (-NO, 30 Da).
-
Analyte (1-(4-methylphenyl)-4-nitrosopiperazine): Precursor Ion (m/z) 206.1 -> Product Ion (m/z) 176.1 (Loss of NO). A secondary transition could be monitored for confirmation, for example, fragmentation of the piperazine ring.
-
Internal Standard (d4-1-(4-methylphenyl)-4-nitrosopiperazine): Precursor Ion (m/z) 210.1 -> Product Ion (m/z) 180.1 (Loss of NO).
-
-
Source Parameters: Optimization of capillary voltage, source temperature, and gas flows is crucial to maximize sensitivity and minimize in-source fragmentation.
Caption: Proposed primary fragmentation pathway for 1-(4-methylphenyl)-4-nitrosopiperazine.
Specificity:
-
The chromatograms from the blank matrix and interference-spiked samples should show no significant peaks (i.e., response < 20% of the LLOQ for the analyte and < 5% for the IS) at the retention times of 1-(4-methylphenyl)-4-nitrosopiperazine and its IS.
Selectivity and Matrix Effect:
-
Matrix Factor (MF): Calculated to quantify the extent of ion suppression or enhancement.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the MF across the different matrix sources should be ≤ 15%.
-
-
Extraction Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Recovery should be consistent and reproducible across the different matrix sources.
-
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data comparing the performance of LC-MS/MS with a less selective method, such as HPLC-UV, for the analysis of 1-(4-methylphenyl)-4-nitrosopiperazine in human plasma.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 10 ng/mL |
| Specificity (Interference from 6 blank plasma sources) | No significant interference observed. | Endogenous peaks observed at or near the analyte retention time in 3 out of 6 sources. |
| Matrix Factor (CV%) | 8.5% | Not applicable (highly variable baseline). |
| Selectivity (vs. structurally similar compounds) | Baseline resolved from all tested compounds. | Co-elution with a potential metabolite observed. |
This hypothetical data clearly illustrates the superior specificity and selectivity of LC-MS/MS for this application. The high selectivity of MRM detection allows for confident quantification at trace levels, even in the presence of complex matrix components.
Conclusion and Recommendations
The evaluation of specificity and selectivity is a non-negotiable step in the validation of any bioanalytical method, particularly for genotoxic impurities where patient safety is of utmost concern. This guide has outlined a comprehensive strategy for assessing the performance of analytical methods for 1-(4-methylphenyl)-4-nitrosopiperazine in complex biological matrices.
Based on the principles of modern analytical chemistry and regulatory expectations, LC-MS/MS stands out as the most suitable technique for this purpose. Its inherent high selectivity, achieved through multiple reaction monitoring, and its excellent sensitivity make it the gold standard for trace-level quantification in complex biological fluids.
For laboratories undertaking the analysis of 1-(4-methylphenyl)-4-nitrosopiperazine, the following recommendations are key:
-
Prioritize the use of a stable, isotopically labeled internal standard to compensate for matrix effects and variability in extraction recovery.
-
Thoroughly evaluate at least six independent sources of the biological matrix to ensure the method is robust and not susceptible to inter-individual variability.
-
Rigorously test for potential interferences from metabolites and co-administered drugs to prevent inaccurate results in clinical studies.
-
Adhere to the validation guidelines set forth by regulatory bodies such as the FDA and EMA to ensure data integrity and regulatory acceptance.
By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust, specific, and selective analytical methods for 1-(4-methylphenyl)-4-nitrosopiperazine, thereby ensuring the generation of high-quality data to support drug development and safeguard patient health.
References
-
Health Sciences Authority. (2022, February 15). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Nitrosamine Impurity Testing | Accurate GC-MS & HRMS Analysis. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2023, October 3). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Nitrosamines in Pharma - From Raw Materials to Final Drug Product. Retrieved from [Link]
-
Wiaderna, D., Giebułtowicz, J., & Wroczyński, P. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7405. [Link]
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
-
Nitrosamines Exchange. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
Tao, X., Tian, Y., Liu, W. H., Yao, S., & Yin, L. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 834124. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-4-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261. [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Lapointe, A., Gallant, S., Comtois-Marotte, S., Furtos, A., & Waldron, K. C. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Journal of Chemistry, 98(7), 349-356. [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of 7-nitroso impurity m/z 221.9, N-NO bond cleavage and formation of m/z 191.9 and probability of nitrogen molecule elimination from m/z 191.9 and formation of m/z 166.0 in the mass ionization chamber. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine. Retrieved from [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules (Basel, Switzerland), 25(21), 5104. [Link]
-
ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration? Retrieved from [Link]
-
Diva-Portal.org. (2022, June 20). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitrosopiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
- Valéria, P. (2014). Selectivity in analytical chemistry. Journal of the Brazilian Chemical Society, 25(4), 585-594.
Sources
- 1. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(4-methylphenyl)-4-nitrosopiperazine proper disposal procedures
Operational Guide: Safety, Handling, and Disposal of 1-(4-Methylphenyl)-4-nitrosopiperazine
As a Senior Application Scientist, I recognize that handling potent N-nitrosamines like 1-(4-methylphenyl)-4-nitrosopiperazine requires more than just standard compliance—it demands a deep understanding of chemical reactivity and mechanistic toxicology. This guide provides a comprehensive, self-validating operational framework for the safe handling and definitive chemical destruction of this compound, ensuring zero genotoxic risk to laboratory personnel and the environment.
Chemical Profile & Hazard Assessment
Before initiating any protocol, it is critical to understand the physicochemical parameters of the target analyte[1][2].
| Property | Specification |
| Chemical Name | 1-(4-methylphenyl)-4-nitrosopiperazine |
| CAS Registry Number | 2703780-36-1 |
| Molecular Weight | 205.26 g/mol |
| Chemical Class | N-Nitrosamine / Piperazine derivative |
| Primary Hazard | Suspected Carcinogen, Mutagen (RCRA Hazardous Waste) |
| Storage Requirements | 4°C, protected from light and moisture[3] |
Mechanistic Causality: Toxicity & Degradation
The Causality of Toxicity: N-nitrosamines are not inherently reactive; their danger lies in their metabolic bioactivation. In vivo, compounds like 1-(4-methylphenyl)-4-nitrosopiperazine undergo enzymatic α-hydroxylation mediated by Cytochrome P450. This forms an unstable primary nitrosamine that rapidly decomposes into a highly electrophilic diazonium ion. This diazonium species covalently binds to nucleophilic sites on DNA, driving mutagenesis and carcinogenesis[4].
Fig 1: CYP450-mediated bioactivation of nitrosamines into DNA-alkylating diazonium ions.
The Causality of Degradation: To neutralize this threat, we must cleave the N-NO bond before disposal. We utilize two primary mechanisms:
-
Reductive Cleavage: Utilizing Aluminum-Nickel (Al-Ni) alloy in aqueous alkali generates nascent hydrogen, reducing the nitrosamine to a stable, non-carcinogenic secondary amine (1-(4-methylphenyl)piperazine)[5][6].
-
Acid-Catalyzed Denitrosation: A mixture of Hydrobromic acid (HBr) and glacial acetic acid hydrolyzes the N-nitroso derivative, quantitatively releasing nitrite[7].
Immediate Safety & Handling Protocols
Handling nitrosamine reference standards requires stringent occupational safety measures[8][9].
-
Engineering Controls: All manipulations, including weighing and dilutions, MUST be performed within a certified Class II Type B2 biological safety cabinet or a dedicated, externally exhausted chemical fume hood[3][8].
-
Personal Protective Equipment (PPE): Wear double-layered chemical-impermeable gloves (nitrile over butyl rubber), a disposable chemically resistant lab coat, and tight-fitting safety goggles[3][8].
-
Light Sensitivity: Nitrosamines are susceptible to UV degradation; however, direct photolysis is inefficient for complete destruction without massive UV fluence and risks reforming the nitrosamine[4]. Always handle standards in amber glassware[9].
Validated Chemical Destruction Workflows
Never dispose of intact nitrosamines into general chemical waste streams. The following protocols are field-proven self-validating systems for in-laboratory destruction.
Fig 2: Decision matrix and operational workflow for nitrosamine chemical destruction.
Workflow A: Al-Ni Alloy Reduction (For Bulk Liquid Waste)
This is the preferred method for degrading aqueous and methanolic nitrosamine solutions. Crucial Expertise Note: Do NOT use this procedure for waste dissolved in acetone or dichloromethane, as the reduction will be incomplete and yield unidentified, potentially toxic byproducts[5][6].
Step-by-Step Procedure:
-
Preparation: Dilute the 1-(4-methylphenyl)-4-nitrosopiperazine waste with water or methanol to a maximum concentration of 10 mg/mL[6].
-
Alkalization: Add an equal volume of 1M Potassium Hydroxide (KOH) solution to the waste container[6].
-
Reduction: Slowly add Aluminum-Nickel alloy powder at a ratio of 1 gram per 100 mL of solution. Caution: This step generates hydrogen gas. Perform strictly in a fume hood away from ignition sources.[5][6].
-
Agitation: Stir the mixture magnetically overnight at room temperature to ensure complete conversion of transitory hydrazine intermediates into stable amines[5][6].
-
Filtration: Filter the mixture through a Celite pad to remove the spent Al-Ni alloy.
-
Self-Validation Step: Extract a 1 mL aliquot of the filtrate with dichloromethane. Analyze via Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA). The waste is only cleared for standard basic-amine disposal when the nitrosamine peak is below the Limit of Detection (LOD)[6][9].
Workflow B: HBr / Acetic Acid Denitrosation (For Surface & Labware Decontamination)
For contaminated spatulas, glassware, and fume hood surfaces, reductive powders are impractical. Acid-catalyzed denitrosation provides rapid, targeted destruction[7].
Step-by-Step Procedure:
-
Reagent Prep: In a fume hood, prepare a fresh 1:1 (v/v) mixture of 48% Hydrobromic acid (HBr) and Glacial Acetic Acid[7].
-
Application: Submerge contaminated labware in the solution or apply it directly to contaminated surfaces using a chemically resistant applicator[7].
-
Contact Time: Allow a minimum contact time of 30 minutes. The HBr quantitatively hydrolyzes the N-nitroso derivative, releasing nitrite[7].
-
Neutralization: Carefully neutralize the treated area or bath with a saturated Sodium Bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Self-Validation Step: Swab the decontaminated surface, extract in methanol, and run a rapid LC-HRMS assay to verify the absence of the nitrosamine before returning the equipment to general circulation[10].
Logistical Management & RCRA Disposal Plan
Even after chemical destruction, the resulting matrices must be handled with strict regulatory compliance.
-
Waste Segregation: Never mix nitrosamine waste with general organic solvents. Store in dedicated, leak-proof, high-density polyethylene (HDPE) containers[3].
-
Labeling: Clearly label containers as "Hazardous Waste: Chemically Degraded Nitrosamine / Amine Byproducts" and include the accumulation start date[3].
-
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. Final incineration must be conducted at an EPA-approved hazardous waste facility capable of handling RCRA-classified materials[3][9].
References
-
Safe disposal of carcinogenic nitrosamines - PubMed - NIH (Lunn et al., 1983). 5
-
Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc.10
-
Safe disposal of carcinogenic nitrosamines - Oxford Academic (Lunn et al., 1983). 6
-
Best practice to decontaminate work area of Nitrosamines - USP. 7
-
Safe Disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Procedural Guide - Benchchem. 3
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. 4
-
1-nitrosopiperazine - Sigma-Aldrich. 1
-
How to deal with Nitrosamine standards? - USP. 8
-
Method 607: Nitrosamines - EPA. 9
-
Others (1-(4-Methylphenyl)-4-nitrosopiperazine) - Smolecule. 2
Sources
- 1. 1-nitrosopiperazine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Others | Smolecule [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. epa.gov [epa.gov]
- 10. resolvemass.ca [resolvemass.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
